molecular formula C17H14BrN3O2S B601850 Lesinurad CAS No. 878672-00-5

Lesinurad

Cat. No.: B601850
CAS No.: 878672-00-5
M. Wt: 404.3 g/mol
InChI Key: FGQFOYHRJSUHMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lesinurad is a member of the class of triazoles that is [(3-bromo-1,2,4-triazol-5-yl)sulfanyl]acetic acid substituted at position 1 of the triazole ring by a 4-cyclopropylnaphthalen-1-yl group. Used for treatment of gout. It has a role as a uricosuric drug. It is a member of triazoles, a member of naphthalenes, a member of cyclopropanes, an organobromine compound, an aryl sulfide and a monocarboxylic acid.
This compound is an oral uric acid transporter 1 (URAT1) inhibitor indicated for the treatment of hyperuricemia associated with gout. It reduces serum uric acid concentration through the inhibition of URAT1, an enzyme responsible for reuptake of uric acid from the renal tubule, and OAT4, another uric acid transporter associated with diuretic-induced hyperuricemia. Marketed as the product Zurampic, it is indicated for use in combination with a xanthine oxidase inhibitor for the treatment of hyperuricemia associated with gout in patients who have not achieved target serum uric acid levels with a xanthine oxidase inhibitor alone. In August 2017, a combination oral therapy consisting of this compound and [DB00437] was FDA-approved under the brand name Duzallo indicated for the treatment of gout-related hyperuricemia in patients with uncontrolled gout.
This compound is an Urate Transporter 1 Inhibitor. The mechanism of action of this compound is as an Urate Transporter 1 Inhibitor, and Cytochrome P450 3A Inducer.
This compound is a selective inhibitor of uric acid reabsorption which is used in combination with other agents in the therapy of gout. This compound has had limited clinical use, but has not been associated with serum enzyme elevations during therapy or with instances of clinically apparent liver injury.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2015 and is indicated for hyperuricemia and gout. This drug has a black box warning from the FDA.
a uric acid reabsorption inhibitor
See also: Allopurinol;  this compound (component of).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2S/c18-16-19-20-17(24-9-15(22)23)21(16)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6,9H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQFOYHRJSUHMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4Br)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201026091
Record name Lesinurad
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878672-00-5, 1890222-25-9, 1890222-26-0
Record name Lesinurad
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=878672-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lesinurad [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878672005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lesinurad, (4R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1890222259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lesinurad, (4S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1890222260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lesinurad
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11560
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lesinurad
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LESINURAD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09ERP08I3W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LESINURAD, (4R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q59CAT99RS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LESINURAD, (4S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73WY698HZ7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

lesinurad pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Pharmacology of Lesinurad

Introduction

This compound (formerly RDEA594, brand name Zurampic) is a selective uric acid reabsorption inhibitor (SURI) developed for the treatment of hyperuricemia associated with gout.[1][2] It is indicated for use in combination with a xanthine oxidase inhibitor (XOI) for patients who have not achieved target serum uric acid (sUA) levels with an XOI alone.[1][3][4] this compound provides a dual mechanism of action—reducing urate production via the XOI and increasing renal excretion of uric acid—to effectively lower sUA levels.[5] This document provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and associated experimental methodologies, intended for researchers and drug development professionals. Although it received FDA and EMA approval, this compound was later discontinued for commercial reasons.[1]

This compound lowers serum uric acid by selectively inhibiting transporter proteins involved in uric acid reabsorption in the proximal tubules of the kidneys.[6][7]

Primary Targets: URAT1 and OAT4

The primary mechanism of this compound involves the inhibition of two key apical transporters:

  • Uric Acid Transporter 1 (URAT1): This transporter is responsible for the majority of filtered uric acid reabsorption from the renal tubular lumen back into the bloodstream.[5][6][7][8] By inhibiting URAT1, this compound significantly increases the fractional excretion of uric acid (FEUA), thereby lowering sUA levels.[5][9][10]

  • Organic Anion Transporter 4 (OAT4): this compound also inhibits OAT4, another uric acid transporter that has been associated with diuretic-induced hyperuricemia.[1][6][7][10] This action may contribute to its efficacy in patients receiving diuretic therapy.

Transporter Selectivity

This compound's selectivity is a key feature of its pharmacological profile. It does not inhibit the basolateral transporter SLC2A9 (also known as GLUT9), which is responsible for uric acid's exit from the tubular cell into the interstitium.[6][7] Furthermore, in vitro studies have shown it has no effect on the efflux transporter ABCG2.[10] While this compound demonstrates inhibitory activity against OAT1 and OAT3 in vitro, this is not observed clinically.[10] The lack of in vivo inhibition is attributed to its high plasma protein binding (>98%), which results in a maximal free plasma concentration insufficient to inhibit these transporters.[10][11]

Lesinurad_MoA Mechanism of this compound in the Renal Proximal Tubule cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_blood Interstitium / Blood Urate_Lumen Uric Acid URAT1 URAT1 Urate_Lumen->URAT1 Reabsorption OAT4 OAT4 Urate_Lumen->OAT4 Reabsorption Urate_Cell Uric Acid URAT1->Urate_Cell OAT4->Urate_Cell GLUT9 GLUT9 Urate_Blood Uric Acid GLUT9->Urate_Blood Urate_Cell->GLUT9 Efflux Lesinurad_Blood This compound Lesinurad_Lumen_proxy->URAT1 Inhibition Lesinurad_Lumen_proxy->OAT4

Caption: this compound inhibits URAT1 and OAT4 on the apical membrane of renal tubule cells.

In Vitro Inhibitory Activity

The inhibitory potency of this compound against key urate transporters has been quantified in various in vitro cell-based assays.

TransporterIC50 (µM)Reference(s)
URAT1 3.5 - 7.3[6][7][10][12]
OAT4 2.0 - 3.7[6][7][10]
OAT1 3.9[10]
OAT3 3.5[10]
ABCG2 > 100 (No effect)[10]
GLUT9 No inhibition[10][13]

Experimental Protocols

The pharmacological properties of this compound were characterized through a series of standardized in vitro and in vivo studies.

In Vitro Transporter Inhibition Assay Protocol

The half-maximal inhibitory concentration (IC50) of this compound against urate transporters is typically determined using a cell-based substrate uptake assay.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK-293) cells are cultured under standard conditions.[10] The cells are then transiently transfected with a plasmid vector expressing the human transporter of interest (e.g., hURAT1).[10][12]

  • Cell Plating: Transfected cells are plated into multi-well plates and allowed to adhere and express the transporter, typically for 24 hours.[10]

  • Inhibitor Incubation: Cells are washed with an assay buffer (e.g., 25 mM MES pH 5.5 or 25 mM HEPES pH 7.3, 125 mM NaCl or gluconate, and other salts).[10][12] A serial dilution of this compound is then added to the wells and pre-incubated for a short period (e.g., 5 minutes).[12]

  • Substrate Addition: A radiolabeled substrate, typically 100 µM of [¹⁴C]-uric acid, is added to initiate the transport reaction.[12]

  • Incubation and Lysis: The cells are incubated for a defined period (e.g., 10 minutes) to allow for substrate uptake.[12] The reaction is stopped, and the cells are washed and then lysed with a solution like 0.1 M NaOH.[8]

  • Quantification: The amount of radiolabeled substrate taken up by the cells is quantified using liquid scintillation counting.[8]

  • Data Analysis: The rate of transport is measured and plotted against the concentration of this compound. The IC50 value is calculated by fitting the data to a dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism or WinNonlin).[8][14]

Experimental_Workflow_Inhibition_Assay Workflow for In Vitro Transporter Inhibition Assay start HEK-293 Cell Culture transfect Transfect with Transporter Plasmid (e.g., hURAT1) start->transfect plate Plate Transfected Cells in Multi-Well Plates transfect->plate incubate_inhibitor Pre-incubate with Serial Dilutions of this compound plate->incubate_inhibitor add_substrate Add Radiolabeled Substrate (e.g., ¹⁴C-Uric Acid) incubate_inhibitor->add_substrate incubate_transport Incubate for Defined Transport Time add_substrate->incubate_transport lyse Wash and Lyse Cells incubate_transport->lyse count Quantify Radioactivity (Scintillation Counting) lyse->count analyze Calculate IC50 Value (Dose-Response Analysis) count->analyze

Caption: A typical experimental workflow for determining the IC50 of this compound.

Human Pharmacokinetic Study Protocol

The pharmacokinetic profile of this compound was evaluated in healthy adult subjects through single and multiple ascending dose studies.[2][14]

Methodology:

  • Study Design: A randomized, placebo-controlled, ascending dose study is conducted in healthy volunteers.[2]

  • Dosing: Subjects receive single oral doses of this compound (e.g., 5 mg to 600 mg) or multiple once-daily doses (e.g., 100 mg to 400 mg for 10 days).[2][14]

  • Sample Collection: Serial blood and urine samples are collected at pre-defined time points before and after drug administration (e.g., up to 24-48 hours post-dose).[14]

  • Bioanalysis: Plasma and urine concentrations of this compound and its metabolites are determined using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key PK parameters using noncompartmental analysis software (e.g., WinNonlin).[14] Parameters include Cmax, Tmax, AUC, t½, apparent oral clearance (CL/F), and renal clearance (CLR).[14]

Pharmacodynamics

The pharmacodynamic effects of this compound are characterized by dose-dependent changes in serum and urinary uric acid.

Effects on Uric Acid Homeostasis

In clinical studies involving both healthy subjects and gout patients, single and multiple oral doses of this compound resulted in dose-dependent decreases in sUA levels and corresponding increases in the renal clearance and fractional excretion of uric acid.[2][6][7]

ParameterFindingReference(s)
Serum Uric Acid (sUA) A single 200 mg dose reduced sUA by 33% after 6 hours. A 400 mg daily dose reduced sUA by 35% at 24 hours post-dose.[2][10][14]
Fractional Excretion of Uric Acid (FEUA) A single 200 mg dose caused a 3.6-fold increase in FEUA after 6 hours.[10]
EC50 on FEUA The half-maximal effective plasma concentration of this compound on FEUA was determined to be 13 µM.[15]
Cardiac Repolarization No clinically significant effect on the QTc interval was observed at doses up to 1600 mg.[6]

Pharmacokinetics

This compound exhibits predictable pharmacokinetic properties following oral administration.

ADME Profile
  • Absorption: this compound is rapidly and well-absorbed, with an absolute bioavailability of approximately 100%.[6][7][16] Peak plasma concentrations (Tmax) are reached within 1 to 4 hours.[1][9] Administration with a high-fat meal can decrease Cmax by up to 18% but does not affect the overall exposure (AUC).[6][7]

  • Distribution: It is extensively bound to plasma proteins (>98%), primarily albumin.[1][6][16] The mean steady-state volume of distribution is approximately 20 L.[6][16]

  • Metabolism: this compound is primarily metabolized in the liver via oxidation, mainly by the cytochrome P450 enzyme CYP2C9.[1][6][16] A secondary pathway involves microsomal epoxide hydrolase (mEH).[1]

  • Excretion: The drug is eliminated through both urine (approximately 63%) and feces (approximately 32%).[1] The biological half-life is about 5 hours.[1] Between 30% and 40% of the administered dose is excreted as unchanged this compound in the urine.[1][14]

Lesinurad_Metabolism Primary Metabolic Pathway of this compound This compound This compound M3 Hydroxylated Metabolite (M3) This compound->M3 CYP2C9 M3c Epoxide Metabolite (M3c) This compound->M3c CYP2C9 M4 Diol Metabolite (M4) M3c->M4 mEH

References

Lesinurad's Selectivity for URAT1 and OAT4: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of lesinurad, a selective uric acid reabsorption inhibitor (SURI), with a specific focus on its interactions with the renal transporters URAT1 (Urate Transporter 1) and OAT4 (Organic Anion Transporter 4). This compound is a therapeutic agent developed for the treatment of hyperuricemia associated with gout, and its mechanism of action is centered on the inhibition of these key transporters.[1][2][3]

Core Mechanism of Action

This compound exerts its urate-lowering effect by inhibiting the function of URAT1 and OAT4, which are primarily located on the apical membrane of renal proximal tubule epithelial cells.[4] These transporters are crucial for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[1][5] By blocking these transporters, this compound increases the fractional excretion of uric acid (FEUA), thereby reducing serum uric acid (sUA) levels.[1][2] Notably, this compound's inhibitory action on OAT4 may also counteract diuretic-induced hyperuricemia, a condition postulated to be dependent on OAT4.[4]

The signaling pathway, or more accurately, the transport mechanism, is depicted in the diagram below.

cluster_renal_tubule Renal Proximal Tubule Lumen cluster_epithelial_cell Proximal Tubule Epithelial Cell cluster_bloodstream Bloodstream Glomerular Filtrate (Uric Acid) Glomerular Filtrate (Uric Acid) URAT1 URAT1 Glomerular Filtrate (Uric Acid)->URAT1 Reabsorption OAT4 OAT4 Glomerular Filtrate (Uric Acid)->OAT4 Reabsorption Intracellular Uric Acid Intracellular Uric Acid URAT1->Intracellular Uric Acid OAT4->Intracellular Uric Acid Reabsorbed Uric Acid Reabsorbed Uric Acid Intracellular Uric Acid->Reabsorbed Uric Acid Basolateral Transport (e.g., via GLUT9) This compound This compound This compound->URAT1 Inhibition This compound->OAT4 Inhibition

Caption: Renal Urate Transport and this compound's Mechanism of Action.

Quantitative Analysis of Transporter Inhibition

The inhibitory potency of this compound against URAT1 and OAT4 has been quantified through in vitro studies, with results typically presented as IC50 values (the half-maximal inhibitory concentration). These studies demonstrate that this compound inhibits both URAT1 and OAT4 in a dose-dependent manner and with similar potency.[1] For comparative purposes, the inhibitory activities of other uricosuric agents, benzbromarone and probenecid, are also included.

CompoundTransporterIC50 (μM)
This compound URAT1 3.53 [1]
OAT4 2.03 [1]
BenzbromaroneURAT10.29[1]
OAT43.19[1]
ProbenecidURAT113.23[1]
OAT415.54[1]

Selectivity Profile

While this compound effectively inhibits URAT1 and OAT4, it exhibits a favorable selectivity profile against other transporters involved in renal function and drug interactions. In vitro studies have shown that at clinically relevant concentrations, this compound does not inhibit GLUT9, another important urate transporter, or ABCG2.[1][2][6] Furthermore, unlike probenecid, this compound does not inhibit OAT1 or OAT3 in a clinical setting, which is significant as these transporters are involved in numerous drug-drug interactions.[1][2] this compound has also demonstrated a lower risk for mitochondrial toxicity compared to benzbromarone.[1][2]

Experimental Protocols

The determination of this compound's inhibitory activity on URAT1 and OAT4 is primarily conducted through in vitro inhibition assays. The following is a generalized protocol based on methodologies cited in the literature.

G cluster_prep Cell Preparation and Transfection cluster_assay Inhibition Assay cluster_analysis Data Analysis A Culture HEK293 Cells B Transfect Cells with Plasmids (pSPORT6-hOAT1 or URAT1 expression vector) A->B C Seed Transfected Cells into Assay Plates D Pre-incubate Cells with Varying Concentrations of this compound C->D E Add Radiolabeled Substrate (e.g., [14C]uric acid) D->E F Incubate for a Defined Period (e.g., 2 minutes for OAT1 with CF) E->F G Wash Cells to Remove Extracellular Substrate F->G H Lyse Cells G->H I Measure Intracellular Radioactivity (Scintillation Counting) H->I J Generate Dose-Response Curves I->J K Calculate IC50 Values (e.g., using GraphPad Prism) J->K

Caption: Experimental Workflow for Determining Transporter Inhibition.

Detailed Methodologies:

  • Cell Culture and Transfection:

    • Human Embryonic Kidney (HEK293) cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

    • Cells are transiently transfected with expression plasmids encoding the human URAT1 or OAT4 transporter using a suitable transfection reagent. For OAT1, pSPORT6-hOAT1 has been used.[1]

  • In Vitro Transport Assay:

    • Transfected cells are seeded into multi-well plates and allowed to adhere.

    • Prior to the assay, cells are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Cells are then pre-incubated for a specified time with varying concentrations of this compound or other test compounds.

    • The transport reaction is initiated by adding a solution containing a radiolabeled substrate for the respective transporter (e.g., [14C]uric acid for URAT1 and OAT4, or 6-carboxyfluorescein for OAT1).[1]

    • The incubation is carried out for a short, defined period to measure the initial rate of transport.

    • The reaction is stopped by rapidly washing the cells with ice-cold transport buffer to remove the extracellular substrate.

  • Data Analysis:

    • The cells are lysed, and the intracellular accumulation of the radiolabeled substrate is quantified using liquid scintillation counting.

    • The results are expressed as a percentage of the transport activity in the absence of the inhibitor.

    • Dose-response curves are generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • IC50 values are then calculated from these curves using a non-linear regression analysis, often with a variable slope (four-parameter) model in software such as GraphPad Prism.[1] Each data point is typically the mean of triplicate measurements.[1]

Conclusion

This compound is a potent inhibitor of both URAT1 and OAT4, the primary transporters responsible for uric acid reabsorption in the kidneys.[1][2] Its mechanism of action, involving the blockade of these transporters, leads to a significant reduction in serum uric acid levels.[1][6] The selectivity profile of this compound is favorable, with minimal activity against other key renal transporters at clinically relevant concentrations, thereby reducing the potential for certain drug-drug interactions.[1][2] The in vitro methodologies employed to characterize the inhibitory activity of this compound provide a robust framework for assessing the potency and selectivity of novel uricosuric agents.

References

An In-depth Technical Guide to Lesinurad Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that was developed for the treatment of hyperuricemia associated with gout. It functions by inhibiting the uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4) in the renal tubules, thereby increasing the excretion of uric acid and lowering serum uric acid levels.[1][2][3] This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound, compiled from various clinical and preclinical studies. The information is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development.

Pharmacokinetics

This compound exhibits predictable pharmacokinetic properties characterized by rapid absorption, high protein binding, and a relatively short half-life.

Absorption

Following oral administration, this compound is rapidly absorbed, with peak plasma concentrations (Cmax) typically reached within 1 to 4 hours.[2][4][5] The absolute bioavailability of this compound is approximately 100%, indicating complete absorption from the gastrointestinal tract.[2][5] Studies have shown that the systemic exposure to this compound, as measured by the area under the plasma concentration-time curve (AUC), increases proportionally with doses ranging from 5 to 1200 mg.[2][5]

Food Effect: The administration of this compound with a high-fat meal can decrease the Cmax by up to 18% but does not significantly alter the overall AUC.[2][5] In most clinical trials, this compound was administered with food.[2]

Distribution

This compound is extensively bound to plasma proteins, with over 98% of the drug bound, primarily to albumin.[2][4][6] This high degree of protein binding is not significantly affected by renal or hepatic impairment.[2] The mean steady-state volume of distribution (Vd) of this compound is approximately 20 liters following intravenous administration, suggesting limited distribution into tissues.[4][7]

Metabolism

This compound is primarily metabolized in the liver through oxidative pathways.[2][4][6] The major enzyme responsible for its metabolism is cytochrome P450 2C9 (CYP2C9).[2][4][6] In vitro studies have shown that CYP2C9 is responsible for about 50% of this compound's metabolism.[8]

The main metabolic pathway involves the oxidation of this compound by CYP2C9 to form a hydroxylated metabolite (M3) and an epoxide metabolite (M3c).[6] The epoxide is then rapidly hydrolyzed by microsomal epoxide hydrolase (mEH) to a diol metabolite (M4).[6] Other cytochrome P450 enzymes, including CYP1A1, CYP2C19, and CYP3A, play a minor role in its metabolism.[6] Glucuronidation via UGT1A1 and UGT2B7 has also been observed.[6] The plasma exposure to these metabolites is minimal, constituting less than 10% of the parent drug exposure, and they are not known to contribute to the uric acid-lowering effect of this compound.[2][4]

Excretion

This compound and its metabolites are eliminated from the body through both renal and fecal routes.[6] Following a single oral dose of radiolabeled this compound, approximately 63% of the administered radioactivity is recovered in the urine and 32% in the feces.[6][7] A significant portion of the urinary excretion, over 60% of the dose, occurs within the first 24 hours.[7] Unchanged this compound accounts for about 30% of the dose excreted in the urine.[6][7] The elimination half-life of this compound is approximately 5 hours, and the drug does not accumulate with multiple daily doses.[2][4][6]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound from various studies in healthy adult males.

Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters of this compound (Oral Solution) in Healthy Male Subjects (Fasted State)

DoseCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t½ (hr)
5 mg3051.09802.7
25 mg14801.048604.9
100 mg52801.0227005.3
200 mg97401.5499005.0

Data compiled from a single ascending dose study.[8]

Table 2: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters of this compound (Capsules) in Healthy Male Subjects (Fasted State, Day 10)

DoseCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t½ (hr)
200 mg70302.0338004.8
400 mg134002.0733005.1

Data compiled from a multiple ascending dose study.[8]

Table 3: Effect of Renal Impairment on this compound Pharmacokinetics (Single 200 mg or 400 mg Dose)

Renal FunctionDoseCmax (% Change)AUC (% Change)
Mild Impairment200 mg+36%+30%
Moderate Impairment200 mg+20%+73%
Moderate Impairment400 mg+3%+50%
Severe Impairment400 mg+13%+113%

Data compiled from studies in subjects with varying degrees of renal impairment.[2]

Experimental Protocols

This section outlines the methodologies employed in key studies to evaluate the pharmacokinetics of this compound.

Single and Multiple Ascending Dose Studies

Study Design: These studies were randomized, double-blind, and placebo-controlled.[8] In the single ascending dose (SAD) study, healthy male subjects received a single oral dose of this compound solution ranging from 5 mg to 600 mg under fasted or fed conditions.[8] In the multiple ascending dose (MAD) study, subjects received once-daily doses of this compound as an oral solution or immediate-release capsules for 10 days.[8]

Sample Collection: Venous blood samples were collected at predetermined time points up to 72 hours post-dose in the SAD study and up to 48 hours after the last dose in the MAD study.[8] Urine samples were also collected at specified intervals to determine the amount of unchanged this compound excreted.[8]

Analytical Method: Plasma and urine concentrations of this compound were determined using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.[8]

Human ADME Study

Study Design: To determine the absolute bioavailability and characterize the disposition of this compound, a study was conducted involving the simultaneous administration of a therapeutic oral dose of this compound and an intravenous infusion of a [14C]this compound microdose.[8]

Sample Collection: Blood, urine, and feces were collected over a period of 7 days following dosing to measure total radioactivity and to profile the metabolites.[7]

Analytical Method: The concentrations of this compound and its metabolites were determined using liquid chromatography with tandem mass spectrometry (LC-MS/MS). Total radioactivity was measured by accelerator mass spectrometry (AMS).

Visualizations

The following diagrams illustrate the metabolic pathway of this compound and a typical experimental workflow for a pharmacokinetic study.

Lesinurad_Metabolism cluster_cyp CYP450 Enzymes cluster_other_enzymes Other Enzymes This compound This compound M3 M3 (hydroxylated metabolite) This compound->M3 Oxidation M3c M3c (epoxide metabolite) This compound->M3c Oxidation Glucuronides Glucuronide Conjugates This compound->Glucuronides Glucuronidation M4 M4 (diol metabolite) M3c->M4 Hydrolysis CYP2C9 CYP2C9 (major) Other_CYPs CYP1A1, CYP2C19, CYP3A (minor) mEH mEH UGTs UGT1A1, UGT2B7

Caption: Metabolic pathway of this compound.

PK_Workflow cluster_study_design Study Design cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_data_analysis Data Analysis Subject_Screening Subject Screening Randomization Randomization Subject_Screening->Randomization Dosing Drug Administration Randomization->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Urine_Collection Timed Urine Collection Dosing->Urine_Collection Sample_Processing Sample Processing Blood_Sampling->Sample_Processing Urine_Collection->Sample_Processing LC_MS_MS LC-MS/MS Analysis Sample_Processing->LC_MS_MS PK_Parameter_Calc PK Parameter Calculation LC_MS_MS->PK_Parameter_Calc Statistical_Analysis Statistical Analysis PK_Parameter_Calc->Statistical_Analysis Reporting Reporting Statistical_Analysis->Reporting

Caption: Experimental workflow for a clinical pharmacokinetic study.

Drug-Drug Interactions

Given that this compound is a substrate for CYP2C9, there is a potential for drug-drug interactions.[6] Co-administration with inhibitors of CYP2C9 (e.g., fluconazole, amiodarone) can increase this compound exposure, while inducers of CYP2C9 (e.g., rifampin, carbamazepine) can decrease its exposure and potentially reduce its therapeutic effect.[6] this compound is also a mild inducer of CYP3A, which may reduce the efficacy of drugs that are substrates of this enzyme.[6]

Conclusion

This compound has a well-characterized pharmacokinetic and metabolic profile. It is rapidly and completely absorbed, highly protein-bound, and primarily metabolized by CYP2C9. Its elimination is through both renal and fecal routes, with a half-life that supports once-daily dosing. The potential for drug-drug interactions, primarily through the CYP2C9 and CYP3A pathways, should be considered when co-administering other medications. This comprehensive guide provides essential data and methodologies for professionals in the field of drug development and research.

References

lesinurad preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Preclinical Studies of Lesinurad

Abstract

This compound is a selective uric acid reabsorption inhibitor (SURI) developed for the treatment of hyperuricemia associated with gout. Its mechanism of action involves the targeted inhibition of uric acid transporters in the renal proximal tubule, leading to increased urinary excretion of uric acid and a subsequent reduction in serum uric acid levels. This technical guide provides a comprehensive overview of the preclinical studies that characterized the pharmacology, pharmacokinetics, and toxicology of this compound. The data presented herein, derived from a range of in vitro and in vivo nonclinical models, established the foundational evidence for its clinical development. Quantitative data are summarized in structured tables, key experimental methodologies are detailed, and the primary mechanism of action is visually represented to offer a thorough resource for researchers and drug development professionals.

Introduction

Hyperuricemia, a condition characterized by elevated serum uric acid (sUA) levels, is the primary metabolic precursor to gout, a painful inflammatory arthritis. The majority of hyperuricemia cases stem from the inefficient renal excretion of uric acid rather than its overproduction. In the proximal tubules of the kidneys, several transporters mediate the reabsorption of approximately 90% of filtered urate. Among these, Uric Acid Transporter 1 (URAT1) and Organic Anion Transporter 4 (OAT4) are key players in this reabsorptive process.

This compound (formerly RDEA594) was developed as a targeted therapy to inhibit these specific transporters, offering a uricosuric mechanism to lower sUA.[1][2] Unlike older uricosuric agents, this compound was designed for greater selectivity to minimize off-target effects and drug-drug interactions.[1][3] This document details the pivotal preclinical investigations that defined its therapeutic potential.

Mechanism of Action and In Vitro Pharmacology

This compound reduces sUA by inhibiting transporters responsible for uric acid reabsorption in the kidney.[4] The primary targets are URAT1, which handles the bulk of uric acid reabsorption, and OAT4.[1][4][5] By blocking these apical transporters located on the luminal side of the proximal tubule cells, this compound effectively increases the fractional excretion of uric acid (FEUA).[1]

cluster_lumen Renal Tubule Lumen (Urine) cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Urate_Lumen Uric Acid URAT1 URAT1 Urate_Lumen->URAT1 Reabsorption OAT4 OAT4 Urate_Lumen->OAT4 Reabsorption Urate_Blood Uric Acid URAT1->Urate_Blood (via GLUT9, etc.) OAT4->Urate_Blood (via GLUT9, etc.) This compound This compound This compound->URAT1 Inhibition This compound->OAT4 Inhibition

Caption: Mechanism of Action of this compound in the Renal Proximal Tubule.

In vitro studies using transporter-expressing cell systems quantified the inhibitory potency of this compound. It demonstrated dose-dependent inhibition of both URAT1 and OAT4 with similar potency.[1] Notably, at clinically relevant concentrations, this compound does not inhibit the basolateral transporters OAT1 or OAT3, which are frequently implicated in drug-drug interactions with older uricosurics like probenecid.[1][3][5] Furthermore, it showed no significant activity against other urate transporters such as GLUT9 and ABCG2.[1][5]

Data Presentation: In Vitro Inhibitory Potency

Table 1: In Vitro Inhibitory Potency (IC₅₀) of this compound and Comparators

Compound Target IC₅₀ (µM) Source(s)
This compound URAT1 7.3 [4]
3.53 [1]
3.5 [6]
OAT4 3.7 [4]
2.03 [1]
Benzbromarone URAT1 0.22 [6]

| Probenecid | URAT1 | 22 |[6] |

Note: Variability in IC₅₀ values can be attributed to different experimental conditions and assay systems.

Preclinical Pharmacodynamics

The in vitro activity of this compound was validated in animal models of hyperuricemia. A common model involves the administration of a uricase inhibitor, potassium oxonate, to mice, which induces elevated sUA levels. In this model, orally administered this compound demonstrated a significant, dose-dependent reduction in sUA.[7][8] These studies confirmed that the mechanism observed in vitro translates to a robust pharmacodynamic effect in vivo, primarily by increasing renal uric acid excretion.[8]

A Induce Hyperuricemia (Potassium Oxonate in Mice) B Animal Grouping (n=5-10 per group) A->B C Group 1: Vehicle Control B->C D Group 2: this compound (Dose X) B->D E Group 3: this compound (Dose Y) B->E F Oral Gavage Administration (Once daily for 7 days) C->F D->F E->F G Sample Collection (Blood & Urine at specified time points) F->G H Biochemical Analysis G->H I Serum Uric Acid (sUA) Blood Urea Nitrogen (BUN) H->I J Urinary Uric Acid H->J K Data Analysis & Comparison I->K J->K

Caption: General Experimental Workflow for a Preclinical Pharmacodynamic Study.
Data Presentation: In Vivo Pharmacodynamic Effects

Early studies in healthy human volunteers further bridged the preclinical and clinical understanding, showing clear dose-dependent effects on uric acid handling.

Table 2: Key In Vivo Pharmacodynamic Effects of this compound

Species Dose Effect Source
Human 200 mg (single dose) ▲ 3.6-fold in FEUA after 6 hours [1][5]
▼ 33% in sUA after 6 hours [1][5]
Human 400 mg (daily) ▼ 35% in sUA at 24 hours post-dose [9][10]
Human 600 mg (single dose) ▼ 42% (max) in sUA after 6 hours [1]
Mouse (Hyperuricemic) Not specified ▼ Significant decrease in sUA and BUN [8]

| | | Reversed oxonate-induced alterations in renal mURAT-1, mOAT-1, and mOAT-3 expression |[8] |

FEUA: Fractional Excretion of Uric Acid; sUA: Serum Uric Acid; BUN: Blood Urea Nitrogen.

Preclinical Pharmacokinetics

Pharmacokinetic (PK) properties of this compound were characterized in rats and cynomolgus monkeys, the two species used for pivotal toxicology studies.[4][11] Monkeys were specifically chosen as the non-rodent species because a major human metabolite is not formed in dogs.[4] The studies revealed species differences in absorption and elimination pathways. Notably, oral bioavailability was higher in rats than in monkeys, and the primary route of elimination was fecal in preclinical species, contrasting with the primarily renal elimination observed in humans.[11]

Data Presentation: Comparative Pharmacokinetic Parameters

Table 3: Summary of this compound Pharmacokinetic Parameters

Parameter Rat Monkey Human Source(s)
Oral Bioavailability 73% 41% ~100% [11][12][13]
Tₘₐₓ (Time to Peak Conc.) Rapid Rapid 1-4 hours [2][11]
Terminal Half-life ~5 hours (implied) ~5 hours (implied) ~5 hours [11]
Primary Elimination Route Feces Feces Urine [11]

| Metabolism | Auto-induction observed | Auto-induction observed | CYP2C9 (predominant) |[4][12] |

Preclinical Toxicology and Safety Pharmacology

The safety profile of this compound was evaluated through a standard battery of toxicology studies.

  • Chronic Toxicity : Studies of up to 26 weeks in rats and 12 months in monkeys identified the kidneys and gastrointestinal tract as the primary target organs of toxicity at high doses.[4][11] Premature deaths were observed in both species at the highest dose tested (600 mg/kg/day).[4]

  • Genetic Toxicology : this compound was negative in a standard battery of genotoxicity assays.[4][11]

  • Carcinogenicity : No evidence of tumorigenic potential was found in a 2-year study in rats or a 26-week study in TgRasH2 mice.[4][11]

  • Reproductive Toxicology : this compound was not found to be teratogenic and did not cause embryo-fetal developmental toxicity in rats or rabbits.[11] At maternally toxic doses in rats (300 mg/kg/day), some effects on the estrous cycle and a slight decrease in implantation sites were noted.[11]

Data Presentation: Chronic Toxicology Study Summary

Table 4: Summary of Pivotal Chronic Toxicology Studies

Species Study Duration NOAEL (No-Observed-Adverse-Effect Level) Target Organs at High Doses Safety Margin at NOAEL vs. Human Exposure (200 mg/day) Source(s)
Rat 26 Weeks 100 mg/kg/day Kidney, Gastrointestinal Tract ~15-fold [4][11]

| Cynomolgus Monkey | 12 Months | 100 mg/kg/day | Kidney, Gastrointestinal Tract | ~3-fold |[4][11] |

Key Experimental Protocols

In Vitro URAT1/OAT4 Inhibition Assay

This protocol outlines the general steps for determining the in vitro inhibitory activity of a compound against urate transporters.

  • Cell Culture and Transfection : Human Embryonic Kidney (HEK-293) cells are cultured under standard conditions. The cells are transiently transfected with a plasmid vector containing the cDNA for human URAT1 or OAT4 using a suitable transfection reagent.[1]

  • Cell Plating : Transfected cells are plated into multi-well assay plates and allowed to adhere and express the transporter protein, typically for 24 hours.[1]

  • Inhibition Assay :

    • Cells are washed with a transport buffer (e.g., 25 mM MES, pH 5.5, 125 mM sodium gluconate).[1]

    • Test compound (this compound) is serially diluted in the assay buffer and pre-incubated with the cells for a short period (e.g., 5 minutes).[6]

    • The transport reaction is initiated by adding radiolabeled [¹⁴C]-uric acid (e.g., at 100 µM) and incubating for a defined period (e.g., 10 minutes).[6]

  • Quantification : The reaction is stopped by washing the cells with ice-cold buffer to remove extracellular radiolabel. The cells are then lysed (e.g., with 0.1 M NaOH), and intracellular radioactivity is measured using a liquid scintillation counter.[14]

  • Data Analysis : The percentage of inhibition at each compound concentration is calculated relative to vehicle controls. The IC₅₀ value is determined by fitting the data to a dose-response curve using non-linear regression.

In Vivo Hyperuricemia Animal Model

This protocol describes a common method for evaluating the pharmacodynamic effects of uricosuric agents in rodents.

  • Animal Model : Adult male Sprague-Dawley rats or mice are used.[8][15]

  • Induction of Hyperuricemia : Animals are administered a uricase inhibitor, potassium oxonate (e.g., 250 mg/kg), via intraperitoneal injection to induce an acute state of hyperuricemia. This is typically done 1 hour before the administration of the test compound.

  • Drug Administration : Animals are divided into groups (e.g., vehicle control, this compound low dose, this compound high dose). This compound or vehicle is administered via oral gavage.[8]

  • Sample Collection : Blood samples are collected from the tail vein or via cardiac puncture at various time points post-dose (e.g., 0, 2, 4, 8, 24 hours).[15] Urine may also be collected using metabolic cages.

  • Biochemical Analysis : Serum is separated from blood samples, and both serum and urine are analyzed for uric acid and creatinine concentrations using standard biochemical assay kits.

  • Data Analysis : sUA levels are compared between the vehicle and this compound-treated groups. The fractional excretion of uric acid (FEUA) can be calculated using the formula: (Urine Uric Acid × Serum Creatinine) / (Serum Uric Acid × Urine Creatinine).

Conclusion

The preclinical data for this compound comprehensively define its profile as a selective uric acid reabsorption inhibitor. In vitro studies confirmed its mechanism, demonstrating potent and specific inhibition of URAT1 and OAT4.[1][4] This activity was shown to translate into robust pharmacodynamic effects in animal models of hyperuricemia and in early human studies, effectively lowering serum uric acid by increasing its renal excretion.[1][8] The pharmacokinetic and toxicological evaluations in rodent and non-rodent species established a safety profile with well-defined target organs and adequate safety margins to support clinical investigation and eventual approval for the treatment of hyperuricemia in patients with gout.[4][11]

References

The Discovery and Development of Lesinurad: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Lesinurad (marketed as Zurampic) is a selective uric acid reabsorption inhibitor (SURI) developed for the treatment of hyperuricemia associated with gout.[1] It functions by inhibiting the urate transporter 1 (URAT1) in the kidneys, thereby increasing the excretion of uric acid.[2] This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical and clinical development, and synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Unmet Need in Gout Management

Gout is a prevalent and painful form of inflammatory arthritis caused by the deposition of monosodium urate crystals in and around the joints, a consequence of chronic hyperuricemia.[2] While xanthine oxidase inhibitors (XOIs) like allopurinol and febuxostat, which decrease uric acid production, are the cornerstone of therapy, a significant number of patients fail to reach target serum uric acid (sUA) levels with XOI monotherapy.[1][3] This created a clear clinical need for add-on therapies with a complementary mechanism of action. This compound was developed to address this gap by targeting the renal excretion of uric acid.[2]

Discovery and Lead Optimization

This compound, formerly known as RDEA594, was discovered and developed by Ardea Biosciences.[4][5] The discovery process stemmed from the observation that a metabolite of another investigational compound led to an unexpected reduction in sUA levels in early clinical trials.[6] This finding prompted a focused effort to identify and optimize selective inhibitors of URAT1, a key transporter responsible for the reabsorption of uric acid in the renal tubules.[4][7]

The lead optimization program focused on enhancing potency for URAT1 while minimizing off-target effects, particularly on other organic anion transporters (OATs) like OAT1 and OAT3, which are often associated with drug-drug interactions.[7] This effort led to the identification of this compound as a potent and selective URAT1 inhibitor.[8][9] Further research also revealed the existence of stable atropisomers of this compound, with the (+)-enantiomer showing significantly higher in vitro inhibitory potency against human URAT1 (hURAT1).[10]

Mechanism of Action

This compound exerts its urate-lowering effect by selectively inhibiting URAT1, a transporter located on the apical membrane of proximal tubule cells in the kidney.[2][7] URAT1 is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream.[2] By blocking URAT1, this compound increases the fractional excretion of uric acid (FEUA), leading to a reduction in sUA levels.[7] this compound also inhibits Organic Anion Transporter 4 (OAT4), another transporter involved in uric acid reabsorption.[1][7] Unlike older uricosuric agents like probenecid, this compound does not significantly inhibit OAT1 and OAT3 at clinical concentrations, reducing the potential for certain drug-drug interactions.[6][7]

Signaling Pathway Diagram

This compound Mechanism of Action cluster_renal_tubule Renal Proximal Tubule Cell cluster_blood Blood cluster_urine Urine URAT1 URAT1 Uric_Acid_Blood Uric Acid URAT1->Uric_Acid_Blood OAT4 OAT4 OAT4->Uric_Acid_Blood Uric_Acid_Urine Uric Acid Uric_Acid_Urine->URAT1 Reabsorption Uric_Acid_Urine->OAT4 Reabsorption This compound This compound This compound->URAT1 Inhibition This compound->OAT4 Inhibition

Caption: Mechanism of action of this compound in the renal proximal tubule.

Preclinical Development

In Vitro Studies

A series of in vitro experiments were conducted to characterize the inhibitory activity and selectivity of this compound.

Experimental Protocol: URAT1 Inhibition Assay HEK-293T cells were transiently transfected to express human URAT1 (hURAT1). The cells were then incubated with [14C]-labeled uric acid in the presence of varying concentrations of this compound. The uptake of radiolabeled uric acid was measured using liquid scintillation counting to determine the inhibitory concentration (IC50) of this compound.[9][10]

Table 1: In Vitro Inhibitory Activity of this compound

TransporterSpeciesIC50 (μM)Reference(s)
URAT1Human (hURAT1)3.36 - 9.6[8][9][10]
URAT1Rat (rURAT1)74.84[9]
OAT1HumanNo significant inhibition at clinical concentrations[7]
OAT3HumanNo significant inhibition at clinical concentrations[7]
OAT4HumanInhibited[7]

Note: The IC50 for hURAT1 varied slightly across different studies.

The data demonstrates this compound's significantly higher potency for human URAT1 compared to the rat ortholog.[9] Phenylalanine at position 365 of hURAT1 was identified as a critical residue for the high-affinity binding of this compound.[9]

In Vivo Studies

Preclinical in vivo studies were conducted in animal models to assess the pharmacokinetics, pharmacodynamics, and toxicology of this compound. Toxicology studies in rats and cynomolgus monkeys identified the kidney and gastrointestinal tract as the primary target organs of toxicity at high doses.[11]

Clinical Development

The clinical development program for this compound was extensive, involving Phase I, II, and III trials to evaluate its pharmacokinetics, pharmacodynamics, efficacy, and safety.

Phase I Studies

Phase I trials in healthy male volunteers established the pharmacokinetic and pharmacodynamic profile of this compound.

Experimental Protocol: Phase I Single and Multiple Ascending Dose Study Healthy male subjects received single ascending oral doses of this compound (5 mg to 600 mg) or multiple ascending once-daily doses (100 mg to 400 mg) for 10 days. Plasma and urine samples were collected at various time points to determine pharmacokinetic parameters (Cmax, AUC, half-life) and pharmacodynamic effects (sUA levels and urinary excretion of uric acid).[12]

Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single 200 mg Dose)

ParameterValueUnitReference(s)
Cmax~6μg/mL
Tmax1 - 4hours[1]
AUC~29μg·hr/mL
Bioavailability~100%%[13]
Protein Binding>98%%[1][13]
Elimination Half-life~5hours[13]

Following a single 200 mg dose, this compound reduced sUA levels by 33% and increased the fractional excretion of uric acid 3.6-fold after 6 hours.[7] Dose-dependent reductions in sUA and increases in urinary uric acid excretion were observed.[1][12]

Phase II Studies

Phase II studies evaluated the efficacy and safety of this compound in patients with gout, both as monotherapy and in combination with XOIs. A Phase IIb study in patients with an inadequate response to allopurinol demonstrated that adding this compound (200, 400, or 600 mg daily) resulted in statistically significant, dose-related reductions in sUA compared to allopurinol alone.[14][15]

Table 3: Efficacy Results from Phase IIb Combination Study with Allopurinol (4 weeks)

Treatment GroupMean Percent Reduction in sUA from Baselinep-value vs. PlaceboReference(s)
This compound 200 mg + Allopurinol16%<0.0001[15]
This compound 400 mg + Allopurinol22%<0.0001[15]
This compound 600 mg + Allopurinol30%<0.0001[15]
Placebo + Allopurinol+3% (increase)-[15]
Phase III Studies

The approval of this compound was based on three pivotal Phase III trials: CLEAR 1, CLEAR 2, and CRYSTAL.[16] These studies evaluated the efficacy and safety of this compound in combination with an XOI in patients who had not achieved target sUA levels with an XOI alone.[16][17]

Experimental Protocol: CLEAR 1 and CLEAR 2 Trials These were two replicate, 12-month, randomized, double-blind, placebo-controlled studies. Patients on a stable dose of allopurinol (≥300 mg daily, or ≥200 mg for moderate renal impairment) with a sUA ≥6.5 mg/dL were randomized to receive this compound (200 mg or 400 mg) or placebo in combination with their ongoing allopurinol therapy. The primary endpoint was the proportion of patients achieving a target sUA of <6.0 mg/dL at month 6.[18][19]

Experimental Protocol: CRYSTAL Trial This was a 12-month, randomized, double-blind, placebo-controlled study in patients with tophaceous gout and sUA ≥8.0 mg/dL (or ≥6.0 mg/dL if on urate-lowering therapy). Patients received febuxostat 80 mg daily, and were then randomized to add-on this compound (200 mg or 400 mg) or placebo. The primary endpoint was the proportion of patients achieving a target sUA of <5.0 mg/dL at month 6.[16][20]

Table 4: Primary Efficacy Endpoint Results from Phase III Trials (at Month 6)

TrialTreatment GroupProportion Achieving sUA Targetp-value vs. XOI aloneReference(s)
CLEAR 1 This compound 200 mg + Allopurinol54.2%<0.0001[19]
This compound 400 mg + Allopurinol59.2%<0.0001[19]
Placebo + Allopurinol27.9%-[19]
CLEAR 2 This compound 200 mg + Allopurinol55.4%<0.0001[21]
This compound 400 mg + Allopurinol66.5%<0.0001[21]
Placebo + Allopurinol23.3%-[21]
CRYSTAL This compound 200 mg + Febuxostat56.6%0.13[20]
This compound 400 mg + Febuxostat76.1%<0.0001[20]
Placebo + Febuxostat46.8%-[20]

Note: The 400 mg dose of this compound was not submitted for regulatory approval due to safety considerations.[16] While the 200 mg dose in the CRYSTAL trial did not meet statistical significance for the primary endpoint at month 6, it was superior to placebo at all other time points.[17][20]

Drug Development Workflow

This compound Development Workflow cluster_info Key Events Discovery Discovery & Lead Optimization (Ardea Biosciences) Preclinical Preclinical Studies (In Vitro & In Vivo) Discovery->Preclinical Phase1 Phase I (Healthy Volunteers) Preclinical->Phase1 Phase2 Phase II (Gout Patients) Phase1->Phase2 Phase3 Phase III (CLEAR 1, CLEAR 2, CRYSTAL) Phase2->Phase3 Approval Regulatory Approval (FDA, EMA) Phase3->Approval Acquisition Acquisition by AstraZeneca Phase3->Acquisition PostMarket Post-Marketing Approval->PostMarket Discontinuation Market Discontinuation PostMarket->Discontinuation

Caption: A simplified workflow of the discovery and development of this compound.

Synthesis

Several synthetic routes for this compound have been reported. One common approach involves the synthesis of the key intermediate 1-cyclopropyl-4-isothiocyanatonaphthalene.[23] An improved, environmentally friendly synthetic route has been developed with an overall yield of 38.8%, utilizing inexpensive starting materials and mild reaction conditions, making it suitable for industrial production.[24][25] The synthesis generally involves the construction of the substituted naphthalene core, followed by the formation of the triazole ring and subsequent coupling with a thioacetic acid moiety.[23][26]

Regulatory History and Market Withdrawal

This compound, in combination with an XOI, was approved by the U.S. Food and Drug Administration (FDA) on December 22, 2015, and received marketing authorization from the European Commission on February 18, 2016.[13][27] However, for business reasons, the manufacturer discontinued this compound in the United States in February 2019 and subsequently in Europe in July 2020.[13]

Conclusion

The development of this compound represents a targeted approach to addressing a specific unmet need in gout therapy. By selectively inhibiting URAT1, it provided a complementary mechanism to xanthine oxidase inhibition, offering an effective combination therapy for patients unable to reach their sUA goals. The comprehensive preclinical and clinical trial program established its efficacy in lowering sUA levels, although it also highlighted dose-dependent renal safety considerations. While no longer commercially available, the story of this compound's discovery, mechanism-based design, and clinical evaluation provides valuable insights for the development of future therapies for hyperuricemia and gout.

References

An In-Depth Technical Guide to the Molecular Targets of Lesinurad

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) developed for the treatment of hyperuricemia associated with gout.[1][2] Unlike xanthine oxidase inhibitors that target uric acid production, this compound acts in the kidney to increase uric acid excretion.[3][4] This document provides a detailed technical overview of the molecular targets of this compound, its mechanism of action, quantitative inhibitory data, and the experimental protocols used to characterize its activity.

Core Molecular Targets

This compound primarily targets two transporter proteins located on the apical membrane of the proximal tubule cells in the kidney.[5][6] By inhibiting these transporters, this compound effectively reduces the reabsorption of uric acid from the glomerular filtrate back into the bloodstream, thereby promoting its excretion in the urine.[7]

  • Urate Transporter 1 (URAT1) : Encoded by the SLC22A12 gene, URAT1 is the major transporter responsible for the reabsorption of filtered uric acid from the renal tubular lumen.[5] Its inhibition is the principal mechanism by which this compound exerts its uricosuric effect.[1][8]

  • Organic Anion Transporter 4 (OAT4) : Encoded by the SLC22A11 gene, OAT4 is another apical urate transporter.[5][9] It is notably associated with diuretic-induced hyperuricemia.[5] Inhibition of OAT4 contributes to this compound's overall efficacy and may provide a specific benefit in patients with this condition.[3][10]

Mechanism of Action in the Renal Proximal Tubule

This compound's therapeutic effect is localized to the kidneys. After being filtered by the glomerulus, uric acid is largely reabsorbed in the proximal tubule. This compound acts on the apical side of the tubular epithelial cells to block this reabsorption process, leading to a net increase in uric acid clearance.

tubular_lumen Tubular Lumen (Urine) cell Tubular Epithelial Cell bloodstream Bloodstream urat1 URAT1 urat1->cell oat4 OAT4 oat4->cell uric_acid UA uric_acid->urat1 Reabsorption uric_acid->oat4 This compound This compound This compound->urat1 Inhibition This compound->oat4

Caption: Mechanism of this compound in the renal proximal tubule.

Quantitative Data: Inhibitory Activity and Selectivity

The potency of this compound against its molecular targets has been quantified using in vitro cell-based transport assays. The data demonstrates potent inhibition of both URAT1 and OAT4.

Target TransporterThis compound IC₅₀ (µM)Reference
Uric Acid Transporter 1 (URAT1)7.3[5]
Organic Anion Transporter 4 (OAT4)3.7[5]
Table 1: Half-maximal inhibitory concentration (IC₅₀) of this compound against primary molecular targets.

This compound exhibits a favorable selectivity profile. At clinically relevant concentrations, it does not significantly inhibit other key transporters involved in renal function or drug-drug interactions, such as OAT1, OAT3, GLUT9, and ABCG2.[11][12] This selectivity is a key feature, distinguishing it from older uricosuric agents like probenecid, which has known interactions with OAT1 and OAT3.[8][11]

TransporterEffect of this compoundReference
OAT1No significant inhibition in clinical setting[11]
OAT3No significant inhibition in clinical setting[11]
GLUT9No inhibition observed[12]
ABCG2No effect observed[12]
Table 2: Selectivity profile of this compound against other renal transporters.

Experimental Protocols: In Vitro Urate Transport Assay

The inhibitory activity of this compound on its molecular targets is typically determined using a cell-based urate transport assay. The following protocol provides a detailed methodology based on published studies.[12]

Objective: To measure the inhibition of URAT1- or OAT4-mediated uric acid transport by this compound in a controlled in vitro system.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells.[7][9]

  • Expression Vectors: Plasmids containing the full-length cDNA for human URAT1 (SLC22A12) or OAT4 (SLC22A11).

  • Transfection Reagent: A suitable lipid-based transfection reagent (e.g., Lipofectamine).

  • Radiolabeled Substrate: ¹⁴C-labeled uric acid.

  • Buffers:

    • Growth Medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

    • Wash Buffer (e.g., 25 mM MES pH 5.5, 125 mM sodium gluconate).

    • Assay Buffer (e.g., Wash Buffer supplemented with potassium, phosphate, magnesium, calcium, and glucose).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Equipment: Cell culture incubator, multi-well assay plates (e.g., 24- or 96-well), liquid scintillation counter.

cluster_prep 1. Cell Preparation cluster_assay 2. Transport Assay cluster_analysis 3. Data Analysis A Seed HEK293 cells in multi-well plates B Transfect cells with URAT1 or OAT4 plasmid A->B C Incubate for 24-48h to allow protein expression B->C D Wash cells with Wash Buffer C->D E Pre-incubate cells with this compound (or vehicle control) in Assay Buffer D->E F Add ¹⁴C-Uric Acid to initiate uptake (Incubate for 5-10 min) E->F G Stop uptake by aspirating buffer and washing cells 3x with ice-cold Wash Buffer F->G H Lyse cells G->H I Measure intracellular ¹⁴C via liquid scintillation counting H->I J Calculate % inhibition relative to control and determine IC₅₀ value I->J

Caption: Experimental workflow for an in vitro urate transport assay.

Detailed Methodology:

  • Cell Culture and Transfection:

    • HEK293 cells are cultured in growth medium and seeded into poly-D-lysine-coated multi-well plates one day prior to the experiment.

    • Cells are transiently transfected with either the URAT1 or OAT4 expression vector using a lipid-based transfection reagent according to the manufacturer's protocol. Control wells are transfected with an empty vector to measure background urate uptake.

    • The transfected cells are incubated for 24-48 hours to ensure sufficient expression of the transporter protein on the cell membrane.[3]

  • Urate Transport Inhibition Assay:

    • On the day of the assay, the growth medium is aspirated, and cells are washed once with Wash Buffer.

    • Cells are then pre-incubated for a short period (e.g., 5 minutes) in Assay Buffer containing various concentrations of this compound or the vehicle control (e.g., DMSO).

    • To initiate the transport reaction, ¹⁴C-uric acid is added to each well at a final concentration (e.g., 100 µM) and incubated for a defined period (e.g., 10 minutes) at 37°C.

    • The reaction is terminated by rapidly aspirating the assay solution and washing the cells three times with ice-cold Wash Buffer to remove extracellular radiolabel.

  • Quantification and Analysis:

    • The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

    • The specific uptake mediated by the transporter is calculated by subtracting the radioactivity measured in empty vector-transfected cells from that in URAT1/OAT4-transfected cells.

    • The percentage of inhibition for each this compound concentration is determined relative to the vehicle-treated control.

    • The IC₅₀ value is calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[7]

Conclusion

This compound exerts its therapeutic effect by selectively inhibiting the renal urate transporters URAT1 and OAT4. This targeted mechanism of action, supported by quantitative in vitro data, confirms its role as a potent uricosuric agent. Its high selectivity for apical urate transporters over other renal organic anion transporters minimizes the potential for certain drug-drug interactions. The detailed experimental protocols outlined provide a robust framework for the continued investigation and development of novel URAT1/OAT4 inhibitors.

References

Methodological & Application

Application Notes and Protocols for Lesinurad Clinical Trials in Gout

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed overview of the clinical trial design and protocols for the investigation of lesinurad in the treatment of hyperuricemia associated with gout. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Gout is a common and painful form of inflammatory arthritis caused by the deposition of monosodium urate crystals in and around the joints, which is a result of chronic hyperuricemia.[1][2] The primary therapeutic goal for patients with gout is to lower serum uric acid (sUA) levels to a target of <6.0 mg/dL to prevent crystal formation and dissolve existing crystals.[1][2] this compound is a selective uric acid reabsorption inhibitor (SURI) that targets the uric acid transporter 1 (URAT1) in the kidneys, thereby increasing uric acid excretion.[2][3][4] It is indicated for the treatment of hyperuricemia associated with gout in combination with a xanthine oxidase inhibitor (XOI) for patients who have not achieved target sUA levels with an XOI alone.[1][5] The approval of this compound was primarily based on three pivotal Phase III clinical trials: CLEAR 1, CLEAR 2, and CRYSTAL.[1][2][6]

Mechanism of Action

This compound selectively inhibits the URAT1 transporter, which is responsible for the majority of uric acid reabsorption in the renal tubules.[4][7][8] By inhibiting URAT1, this compound increases the renal excretion of uric acid, thus lowering sUA levels.[4][7][8] This provides a dual-mechanism approach when combined with an XOI (like allopurinol or febuxostat), which reduces the production of uric acid.[4][6][9] this compound also inhibits the organic anion transporter 4 (OAT4), another uric acid transporter.[7][10]

Caption: this compound's Mechanism of Action in the Renal Tubule.

Pivotal Phase III Clinical Trial Designs

The efficacy and safety of this compound were established in three pivotal, randomized, double-blind, placebo-controlled Phase III studies: CLEAR 1, CLEAR 2, and CRYSTAL.[6][11]

These were replicate multinational studies evaluating this compound in combination with allopurinol in patients with gout who had an inadequate response to allopurinol alone.[3][12][13]

  • Objective: To determine the efficacy and safety of daily this compound (200 mg or 400 mg) added to a stable dose of allopurinol.[3][12]

  • Patient Population: Adult patients with gout (18-85 years) on a stable allopurinol dose (≥300 mg/day, or ≥200 mg/day for moderate renal impairment) with a screening sUA ≥6.5 mg/dL and a history of at least two gout flares in the preceding 12 months.[3][14]

  • Study Design: 12-month, multicenter, randomized, double-blind, placebo-controlled trial.[13] Patients were randomized in a 1:1:1 ratio to receive this compound 200 mg, this compound 400 mg, or placebo, in addition to their ongoing allopurinol therapy.[6]

  • Primary Endpoint: The proportion of patients achieving the target sUA level of <6.0 mg/dL by month 6.[3]

  • Key Secondary Endpoints: The mean rate of gout flares requiring treatment from months 6 to 12, and the proportion of patients with complete resolution of at least one target tophus by month 12.[3]

This multinational study evaluated this compound in combination with febuxostat in patients with tophaceous gout.[9][15]

  • Objective: To investigate the efficacy and safety of this compound in combination with febuxostat in patients with tophaceous gout.[15]

  • Patient Population: Patients with sUA ≥8.0 mg/dL (or ≥6.0 mg/dL if on urate-lowering therapy) and at least one measurable tophus.[15]

  • Study Design: 12-month, multicenter, randomized, double-blind, placebo-controlled trial.[9] All patients received febuxostat 80 mg daily for three weeks before being randomized to receive this compound (200 mg or 400 mg daily) or placebo in addition to febuxostat.[15]

  • Primary Endpoint: The proportion of patients achieving a target sUA level of <5.0 mg/dL at month 6.[6][15]

  • Key Secondary Endpoint: The proportion of patients with complete resolution of at least one target tophus by month 12.[15]

cluster_screening Screening & Run-in cluster_randomization Randomization (12 Months) cluster_endpoints Endpoints P Patient Population (Inadequate Response to XOI) R Randomization (1:1:1) P->R T1 This compound 200mg + XOI R->T1 T2 This compound 400mg + XOI R->T2 T3 Placebo + XOI R->T3 E1 Primary: sUA Target at Month 6 T1->E1 E2 Secondary: Gout Flares & Tophus Resolution at Month 12 T1->E2 T2->E1 T2->E2 T3->E1 T3->E2

Caption: General Workflow of this compound Phase III Combination Therapy Trials.

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from the pivotal Phase III trials. Note that only the 200 mg dose of this compound was approved for clinical use.[1][6]

Table 1: Primary Efficacy Endpoint - Achievement of Target sUA Levels at Month 6

StudyTreatment GroupTarget sUAPatients Achieving Target (%)p-value vs. Placebo + XOI
CLEAR 1 This compound 200 mg + Allopurinol<6.0 mg/dL54.2%<0.0001
Placebo + Allopurinol<6.0 mg/dL27.9%-
CLEAR 2 This compound 200 mg + Allopurinol<6.0 mg/dL55.4%<0.0001
Placebo + Allopurinol<6.0 mg/dL23.3%-
CRYSTAL This compound 200 mg + Febuxostat<5.0 mg/dL56.6%0.13
Placebo + Febuxostat<5.0 mg/dL46.8%-

Data sourced from multiple studies.[12][13][15]

Table 2: Key Secondary and Safety Endpoints

StudyTreatment GroupMean Gout Flare Rate (Months 7-12)Complete Tophus Resolution (Month 12)Renal-Related Adverse Events (%)Serum Creatinine Elevations (≥1.5x Baseline) (%)
CLEAR 1 This compound 200 mg + AllopurinolNot Statistically SignificantNot Statistically Significant-Higher than placebo
Placebo + Allopurinol----
CLEAR 2 This compound 200 mg + AllopurinolNot Statistically SignificantNot Statistically Significant5.9%5.9%
Placebo + Allopurinol--4.9%3.4%
CRYSTAL This compound 200 mg + Febuxostat-Not Statistically SignificantComparable to placeboHigher than placebo
Placebo + Febuxostat----

Data sourced from multiple studies.[12][13][15]

Experimental Protocols

  • Inclusion Criteria:

    • Diagnosis of gout according to American College of Rheumatology criteria.

    • For CLEAR studies: sUA ≥6.5 mg/dL at screening despite a stable dose of allopurinol (≥300 mg/day, or ≥200 mg/day for moderate renal impairment) for at least 8 weeks.[3] History of ≥2 gout flares in the past 12 months.[3]

    • For CRYSTAL study: sUA ≥8.0 mg/dL (or ≥6.0 mg/dL if on urate-lowering therapy) and the presence of at least one measurable subcutaneous tophus.[15]

  • Exclusion Criteria:

    • History of severe renal impairment.

    • Secondary hyperuricemia.

    • Use of other uricosuric agents.

  • Run-in Period (CRYSTAL): Patients received febuxostat 80 mg once daily for 3 weeks prior to randomization.[15]

  • Randomization: Patients were randomized to receive oral this compound (200 mg or 400 mg) or placebo once daily, in the morning with food and water.

  • Concomitant Medication:

    • Patients continued their stable dose of allopurinol (CLEAR studies) or febuxostat (CRYSTAL study).

    • Gout flare prophylaxis (e.g., colchicine or NSAIDs) was required for the first 5 months of the study.[6]

  • sUA Measurement: Blood samples were collected at baseline and at specified intervals (e.g., monthly) throughout the 12-month study period. sUA levels were determined using a validated laboratory method.

  • Gout Flare Assessment: Patients recorded the occurrence, duration, and severity of gout flares in a diary. A flare was defined as patient-reported pain, swelling, and tenderness in a joint, and was confirmed by the investigator.

  • Tophus Assessment: The size of one or more target tophi was measured at baseline and at specified intervals using a standardized method (e.g., digital photography and planimetry).

  • Safety Monitoring: Adverse events were recorded at each study visit. Laboratory safety tests, including serum creatinine, were performed at regular intervals.

This compound Monotherapy (LIGHT Study)

A separate Phase III study (LIGHT) investigated this compound as a monotherapy in patients intolerant to XOIs.[16][17]

  • Design: A 6-month, randomized, double-blind, placebo-controlled trial.[16][17]

  • Patient Population: Gout patients with an intolerance or contraindication to an XOI and sUA ≥6.5 mg/dL.[17]

  • Results: this compound 400 mg monotherapy was superior to placebo in lowering sUA. However, it was associated with a higher incidence of renal-related adverse events, including elevations in serum creatinine.[16][17][18]

Conclusion

The clinical trial program for this compound demonstrated that, when added to a xanthine oxidase inhibitor, it effectively lowers serum uric acid levels in patients with gout who have an inadequate response to XOI monotherapy.[6] The 200 mg dose of this compound in combination with an XOI has a generally acceptable safety profile.[12] These application notes provide a framework for understanding the design and execution of these pivotal studies.

References

Application Notes and Protocols: Lesinurad and Febuxostat Combination Therapy for Hyperuricemia in Gout

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocol for combination therapy using lesinurad and febuxostat for the treatment of hyperuricemia in patients with gout. The information is based on findings from key clinical trials, with a focus on the CRYSTAL Phase III study.[1][2][3]

Introduction

Gout is a common and painful form of inflammatory arthritis caused by the deposition of monosodium urate crystals in and around the joints, which is a result of chronic hyperuricemia.[1] The primary goal of gout management is to lower serum uric acid (sUA) levels to a target of <6 mg/dL, or <5 mg/dL in patients with more severe disease, to prevent crystal formation and dissolve existing ones.[2]

Xanthine oxidase inhibitors (XOIs), such as febuxostat and allopurinol, are the first-line urate-lowering therapy.[2] They work by reducing the production of uric acid.[4] However, a significant number of patients do not achieve the target sUA levels with XOI monotherapy.[2] For these patients, adding a uricosuric agent, which increases the renal excretion of uric acid, is a recommended strategy.[2]

This compound is a selective uric acid reabsorption inhibitor (SURI) that targets the uric acid transporter 1 (URAT1) in the kidneys, thereby increasing uric acid excretion.[1][2][5] The combination of febuxostat and this compound provides a dual mechanism of action, simultaneously reducing uric acid production and increasing its excretion, offering a more effective approach to lowering sUA levels in patients with inadequately controlled gout.[2][4]

Mechanism of Action

The combination therapy of this compound and febuxostat targets two key pathways in uric acid homeostasis: production and renal excretion.

  • Febuxostat: As a xanthine oxidase inhibitor, febuxostat blocks the enzymatic conversion of hypoxanthine and xanthine to uric acid, thereby decreasing the overall production of uric acid in the body.[4]

  • This compound: this compound is a selective inhibitor of the URAT1 transporter located in the proximal tubule of the kidney.[2][5] URAT1 is responsible for the majority of uric acid reabsorption from the renal tubules back into the bloodstream.[4] By inhibiting URAT1, this compound promotes the excretion of uric acid in the urine, leading to lower serum uric acid levels.[2] this compound also inhibits the organic anion transporter 4 (OAT4), another uric acid transporter.[5][6]

cluster_0 Uric Acid Production (Liver) cluster_1 Uric Acid Excretion (Kidney) Purines Purines Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Xanthine Oxidase Xanthine->Xanthine Oxidase Uric Acid Production Uric Acid Uric Acid in Blood Uric Acid (Bloodstream) Uric Acid Production->Uric Acid in Blood Xanthine Oxidase->Uric Acid Production Febuxostat Febuxostat Febuxostat->Xanthine Oxidase URAT1 Transporter URAT1 Transporter Uric Acid in Blood->URAT1 Transporter Reabsorption Uric Acid in Urine Uric Acid (Urine) URAT1 Transporter->Uric Acid in Blood URAT1 Transporter->Uric Acid in Urine Inhibition of Reabsorption This compound This compound This compound->URAT1 Transporter

Dual mechanism of action of febuxostat and this compound.

Efficacy and Clinical Data

The efficacy and safety of this compound in combination with febuxostat have been evaluated in the CRYSTAL phase III clinical trial.[2][3]

CRYSTAL Trial Design

The CRYSTAL study was a 12-month, multicenter, randomized, double-blind, placebo-controlled trial.[2] Patients with tophaceous gout and a serum urate level of ≥8.0 mg/dL (or ≥6.0 mg/dL if already on urate-lowering therapy) were enrolled.[2][7] All patients initially received febuxostat 80 mg daily for three weeks.[2][7] Following this run-in period, patients were randomized to one of three groups:

  • This compound 200 mg daily + Febuxostat 80 mg daily

  • This compound 400 mg daily + Febuxostat 80 mg daily (Note: The 400 mg dose is not approved for clinical use)[8]

  • Placebo + Febuxostat 80 mg daily

Gout flare prophylaxis with colchicine or an NSAID was administered to all patients through the first five months of the study.[2]

cluster_0 CRYSTAL Clinical Trial Workflow Screening Screening Febuxostat Run-in Febuxostat 80mg Run-in (3 weeks) Screening->Febuxostat Run-in Randomization Randomization Febuxostat Run-in->Randomization Group1 This compound 200mg + Febuxostat 80mg Randomization->Group1 Group2 This compound 400mg + Febuxostat 80mg Randomization->Group2 Group3 Placebo + Febuxostat 80mg Randomization->Group3 Follow-up 12-Month Follow-up Group1->Follow-up Group2->Follow-up Group3->Follow-up Endpoints Primary Endpoint: sUA <5.0 mg/dL at Month 6 Secondary Endpoint: Complete Tophus Resolution at Month 12 Follow-up->Endpoints

Workflow of the CRYSTAL clinical trial.
Efficacy Data

The primary endpoint of the CRYSTAL trial was the proportion of patients achieving a target sUA level of <5.0 mg/dL at month 6.[1][7]

Table 1: Proportion of Patients Achieving sUA <5.0 mg/dL at Month 6

Treatment GroupPercentage of PatientsP-value vs. Febuxostat Alone
Febuxostat 80 mg + Placebo46.8%-
Febuxostat 80 mg + this compound 200 mg56.6%0.13[7]
Febuxostat 80 mg + this compound 400 mg76.1%<0.0001[7]

While the 200 mg this compound group did not meet statistical significance for the primary endpoint at 6 months, it did show significantly greater proportions of patients achieving the target sUA at all other time points during the 12-month study.[7]

Table 2: Tophus Resolution and Reduction

The key secondary endpoint was the proportion of patients with complete resolution of at least one target tophus by month 12.[7]

Treatment GroupComplete Tophus Resolution (Month 12)Mean Percentage Reduction in Total Tophi AreaP-value for Area Reduction vs. Febuxostat Alone
Febuxostat 80 mg + PlaceboNot significantly different28.3%-
Febuxostat 80 mg + this compound 200 mgNot significantly different50.1%<0.05[7]
Febuxostat 80 mg + this compound 400 mgNot significantly different52.9%<0.05[7]

An extension of the CRYSTAL study showed that with continued treatment for up to 2 years, there was a progressive increase in the complete resolution of tophi and a reduction in gout flares.[9]

Safety and Tolerability

The safety profile of this compound 200 mg in combination with febuxostat was generally comparable to febuxostat alone.[1] However, there was a higher incidence of predominantly reversible elevations in serum creatinine, particularly with the 400 mg dose of this compound.[2][7]

Table 3: Key Adverse Events in the CRYSTAL Trial

Adverse EventFebuxostat 80 mg + PlaceboFebuxostat 80 mg + this compound 200 mgFebuxostat 80 mg + this compound 400 mg
Any Treatment-Emergent Adverse Event (TEAE)72.5%82.1%82.6%[10]
Serum Creatinine Elevation (≥1.5x baseline)2.8%4.7%10.1%[10]
Nephrolithiasis (Kidney Stones)3.7%0.9%1.8%[1]

It is important to note that this compound should not be used as monotherapy due to an increased risk of acute renal failure.[11] It is only indicated for use in combination with a xanthine oxidase inhibitor.[1][11][12] Patients should also be advised to stay well-hydrated, drinking at least 2 liters of fluid per day.[11]

Experimental Protocols

Protocol for Serum Uric Acid (sUA) Measurement

This protocol outlines a standardized method for the determination of sUA levels in patient samples, consistent with the methodologies employed in clinical trials like CRYSTAL.

1. Objective: To accurately quantify the concentration of uric acid in human serum samples.

2. Materials and Reagents:

  • Blood collection tubes (serum separator tubes recommended)

  • Centrifuge

  • Calibrated micropipettes and tips

  • Uricase-based enzymatic colorimetric assay kit

  • Spectrophotometer or clinical chemistry analyzer

  • Uric acid standards and controls

  • Deionized water

3. Sample Collection and Handling:

  • Collect whole blood via venipuncture into a serum separator tube.

  • Allow the blood to clot at room temperature for 30 minutes.

  • Centrifuge the sample at 1,000-2,000 x g for 10 minutes at room temperature.

  • Carefully aspirate the serum and transfer it to a clean, labeled microcentrifuge tube.

  • If not analyzed immediately, store serum samples at -80°C. Avoid repeated freeze-thaw cycles.

4. Assay Procedure (based on a typical uricase method):

  • Prepare the working reagent from the assay kit according to the manufacturer's instructions.

  • Set up the spectrophotometer or analyzer to read absorbance at the wavelength specified by the kit (commonly around 520 nm).

  • Pipette the appropriate volume of reagent into cuvettes or microplate wells.

  • Add a small, precise volume of serum sample, standard, or control to the corresponding cuvettes/wells.

  • Mix gently and incubate for the time and at the temperature specified in the kit protocol (e.g., 10 minutes at 37°C).

  • During incubation, uric acid is converted by uricase to allantoin and hydrogen peroxide. The hydrogen peroxide then reacts with a chromogen in the presence of peroxidase to produce a colored product.

  • Measure the absorbance of each sample against a reagent blank.

  • The intensity of the color produced is directly proportional to the uric acid concentration in the sample.

5. Calculation and Quality Control:

  • Calculate the uric acid concentration of the unknown samples by comparing their absorbance to that of the uric acid standard of a known concentration.

  • Run quality control samples with known uric acid concentrations (low, normal, and high) with each batch of patient samples to ensure the accuracy and precision of the assay.

  • Results should fall within the acceptable range for the control materials. If not, troubleshoot the assay and repeat the measurements.

Dosing and Administration

  • Recommended Dose: The recommended dose of this compound is 200 mg taken orally once daily, in the morning with food and water.[11]

  • Co-administration: this compound must be co-administered with a xanthine oxidase inhibitor, such as febuxostat (80 mg daily as used in the CRYSTAL trial) or allopurinol (at least 300 mg daily, or 200 mg for patients with moderate renal impairment).[11]

  • Important Considerations: If treatment with the xanthine oxidase inhibitor is interrupted, this compound should also be discontinued.[11] this compound is not recommended for patients with a creatinine clearance of less than 45 mL/min.[11]

Conclusion

The combination of this compound and febuxostat offers a valuable therapeutic option for patients with gout who are unable to reach their target serum uric acid levels with febuxostat monotherapy.[1] This dual-mechanism approach effectively lowers sUA levels and has been shown to improve clinical outcomes such as the reduction of tophi.[7][13] The recommended dosage of this compound 200 mg daily in combination with a xanthine oxidase inhibitor has an acceptable safety profile, though monitoring of renal function is advised.[7][14] This combination therapy represents a significant advancement in the management of refractory gout.[4]

References

Application Notes and Protocols for Measuring Lesinurad Plasma Concentration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) used in the treatment of hyperuricemia associated with gout. It functions by inhibiting the urate transporter 1 (URAT1) and organic anion transporter 4 (OAT4) in the renal proximal tubule, thereby increasing uric acid excretion. Accurate measurement of this compound plasma concentrations is crucial for pharmacokinetic studies, dose-finding, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the quantification of this compound in plasma using various analytical techniques.

Mechanism of Action: Inhibition of Urate Reabsorption

This compound exerts its therapeutic effect by inhibiting key transporters involved in uric acid reabsorption in the kidneys.[1][2] URAT1 is responsible for the majority of filtered uric acid reabsorption from the renal tubular lumen.[1][2] By inhibiting URAT1, this compound increases the fractional excretion of uric acid, leading to lower serum uric acid levels.[1] Additionally, this compound inhibits OAT4, another transporter implicated in diuretic-induced hyperuricemia.[1][2]

Lesinurad_Mechanism cluster_tubule Renal Proximal Tubule Lumen cluster_cell Proximal Tubule Epithelial Cell cluster_blood Blood Uric Acid_lumen Uric Acid URAT1 URAT1 Uric Acid_lumen->URAT1 Reabsorption OAT4 OAT4 Uric Acid_lumen->OAT4 Reabsorption Uric Acid_cell Uric Acid URAT1->Uric Acid_cell OAT4->Uric Acid_cell Uric Acid_blood Uric Acid Uric Acid_cell->Uric Acid_blood -> To Blood This compound This compound This compound->URAT1 Inhibits This compound->OAT4 Inhibits

This compound's inhibition of URAT1 and OAT4 transporters.

Bioanalytical Methods for this compound Quantification

Several bioanalytical methods have been developed and validated for the determination of this compound in plasma. The most common and sensitive methods utilize liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). High-performance liquid chromatography with ultraviolet detection (HPLC-UV) can also be employed, though it may offer lower sensitivity.

Experimental Workflow

The general workflow for measuring this compound plasma concentration involves sample preparation, chromatographic separation, detection, and data analysis.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Collection Spike Spike with Internal Standard (IS) Plasma->Spike Extraction Liquid-Liquid or Protein Precipitation Extraction Spike->Extraction Evaporation Evaporation of Organic Layer Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection LC System Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS or UV Detection Separation->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

General workflow for bioanalytical quantification of this compound.

Detailed Experimental Protocols

Method 1: UHPLC-MS/MS

This method offers high sensitivity and specificity for the quantification of this compound in rat plasma.

1. Sample Preparation (Liquid-Liquid Extraction) [3][4]

  • To 100 µL of rat plasma in a microcentrifuge tube, add 20 µL of internal standard (IS) working solution (e.g., diazepam at 1 µg/mL).

  • Add 50 µL of 1 M HCl and vortex for 30 seconds.

  • Add 1000 µL of ethyl acetate and vortex for 2 minutes.[3]

  • Centrifuge at 13,000 x g for 10 minutes.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 45°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase and vortex.

  • Transfer the solution to an autosampler vial for analysis.

2. Chromatographic and Mass Spectrometric Conditions [3][4]

ParameterCondition
LC System Agilent 1290 LC system or equivalent
Column Rapid Resolution HT C18 (3.0 x 100 mm, 1.8 µm)
Mobile Phase Methanol:Water (70:30, v/v)
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 35°C
Run Time 5 minutes
Mass Spectrometer Agilent 6490 Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 4.0 kV
Nebulizer Pressure 15 psi
Gas Temperature 300°C
Gas Flow 6 L/min
MRM Transitions This compound: 405.6 → 220.9 m/zDiazepam (IS): 285.1 → 192.8 m/z
Collision Energy This compound: 35 eVDiazepam (IS): 32 eV

3. Method Validation Summary [3]

ParameterResult
Linearity Range 50 - 50,000 ng/mL (r² = 0.998)
Lower Limit of Quantification (LLOQ) 50 ng/mL
Intra-day Precision (RSD%) ≤ 8.25%
Inter-day Precision (RSD%) ≤ 7.79%
Intra-day Accuracy 93.98 - 101.93%
Inter-day Accuracy 93.23 - 102.93%
Recovery 101.95 - 109.19%
Method 2: UPLC-MS/MS (Simultaneous with Allopurinol and Oxypurinol)

This method is suitable for pharmacokinetic studies where this compound is co-administered with allopurinol.

1. Sample Preparation (Liquid-Liquid Extraction) [5]

  • To 200 µL of plasma, add 10 µL of IS working solution (e.g., 5-Fluorouracil at 2 µg/mL).

  • Add 2 mL of ethyl acetate and vortex for 1 minute, followed by shaking for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in 200 µL of acetonitrile, vortex, and inject.

2. Chromatographic and Mass Spectrometric Conditions [5]

ParameterCondition
LC System Acquity UPLC system or equivalent
Column Acquity UPLC HILIC (100 x 2.1 mm, 1.7 µm)
Mobile Phase Acetonitrile:Water:Formic Acid (95:5:0.1, v/v/v)
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Run Time 3 minutes
Mass Spectrometer Acquity TQD Mass Spectrometer or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 2.80 kV
Source Temperature 150°C
Desolvation Temp. 350°C
Desolvation Gas Flow 400 L/h
MRM Transitions This compound: 401.90 → 176.79 m/zAllopurinol: 134.94 → 64.07 m/zOxypurinol: 150.89 → 41.91 m/z5-FU (IS): 128.85 → 41.92 m/z

3. Method Validation Summary [5]

ParameterResult
Linearity Range (this compound) 25 - 9000 ng/mL (r² > 0.991)
Lower Limit of Quantification (LLOQ) 25 ng/mL
Intra-day Precision (RSD%) ≤ 14.84%
Inter-day Precision (RSD%) ≤ 14.84%
Intra-day Accuracy 91.92 - 108.30%
Inter-day Accuracy 91.92 - 108.30%
Method 3: HPLC-UV

While less common for plasma analysis due to lower sensitivity compared to LC-MS/MS, an HPLC-UV method can be adapted for this compound quantification, particularly for in vitro samples or when higher concentrations are expected. The following is a representative protocol based on methods developed for pharmaceutical formulations.

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of plasma, add 600 µL of acetonitrile containing the internal standard (e.g., diclofenac).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at ~2500 x g for 10 minutes.

  • Transfer the supernatant to an autosampler vial for injection.

2. Chromatographic Conditions

ParameterCondition
LC System Standard HPLC system with UV detector
Column BDS Hypersil C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (65:35, v/v)
Flow Rate 1.0 mL/min
Injection Volume 50 µL
Column Temperature Ambient
UV Detection 290 nm

3. Method Validation Considerations

  • Linearity: A linearity range of 1-20 µg/mL has been reported for this compound in solution.[3] For plasma samples, the achievable linearity and LLOQ will depend on the extraction efficiency and potential matrix interferences.

  • Selectivity: Plasma contains numerous endogenous compounds that may interfere with the detection of this compound at 290 nm. Careful evaluation of blank plasma chromatograms is essential to ensure selectivity.

  • Sensitivity: The LLOQ for an HPLC-UV method in plasma is expected to be significantly higher than that of LC-MS/MS methods.

Conclusion

The quantification of this compound in plasma is most effectively and sensitively achieved using UHPLC-MS/MS or UPLC-MS/MS methods. These techniques provide the necessary selectivity and low limits of quantification for robust pharmacokinetic and clinical studies. While HPLC-UV methods can be developed, they may lack the sensitivity required for detecting low concentrations of this compound in biological matrices. The choice of method should be guided by the specific requirements of the study, including the expected concentration range of the analyte and the available instrumentation. The protocols provided herein offer a comprehensive guide for researchers to establish reliable and accurate methods for measuring this compound plasma concentrations.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Lesinurad Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential lesinurad resistance in cell line experiments.

Frequently Asked Questions (FAQs)

Q1: My cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

A1: While specific documented cases of this compound resistance in cell lines are not widely reported in the literature, based on common mechanisms of drug resistance, potential reasons for reduced sensitivity to this compound could include:

  • Target Alteration: Mutations in the SLC22A12 gene, which encodes for the primary target of this compound, the urate transporter 1 (URAT1), could alter the drug binding site and reduce its inhibitory effect.[1][2][3][4]

  • Decreased Drug Accumulation: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), or breast cancer resistance protein (BCRP/ABCG2), can actively efflux this compound from the cell, reducing its intracellular concentration and efficacy.[5][6][7][8][9]

  • Activation of Bypass Pathways: Cells may activate alternative pathways to compensate for the inhibition of URAT1, although the direct compensatory mechanisms for urate transport are less understood in this context.

  • Hypoxic Conditions: Tumor hypoxia can lead to the activation of Hypoxia-Inducible Factor 1 (HIF-1), which is known to upregulate genes involved in drug resistance, including those encoding for ABC transporters.[10][11][12][13]

Q2: How can I confirm if my cell line has developed resistance to this compound?

A2: To confirm resistance, you should perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line with the parental, sensitive cell line. A significant increase in the IC50 value for the resistant line is a key indicator of resistance.[14]

Q3: What are the first troubleshooting steps I should take if I suspect this compound resistance?

A3:

  • Confirm Cell Line Identity: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.

  • Check Drug Integrity: Ensure the proper storage and handling of your this compound stock. Test its activity on a known sensitive cell line to confirm its potency.

  • Optimize Assay Conditions: Review your experimental protocol for any recent changes in media, serum, or incubation times that might affect drug activity.

  • Perform a Dose-Response Curve: As mentioned in Q2, a dose-response curve is essential to quantify the level of resistance.

Troubleshooting Guides

Issue 1: Increased IC50 of this compound in a Continuously Cultured Cell Line

This guide addresses the scenario where a cell line, after prolonged culture with or without this compound, shows a decreased response to the drug.

Potential Cause 1: Selection of a Resistant Subpopulation

  • Explanation: Continuous cell culture can lead to the selection of a subpopulation of cells that are inherently less sensitive to this compound.

  • Suggested Action:

    • Obtain a Fresh Stock: Thaw an early-passage vial of the parental cell line and repeat the this compound sensitivity assay.

    • Single-Cell Cloning: If resistance is confirmed in the cultured line, consider single-cell cloning to isolate and characterize different subpopulations.

Potential Cause 2: Altered Expression of URAT1 or Efflux Pumps

  • Explanation: The cell line may have altered the expression levels of URAT1 or ABC transporters.

  • Suggested Action:

    • Gene Expression Analysis: Use qRT-PCR to compare the mRNA levels of SLC22A12 (URAT1), ABCB1 (P-gp), ABCC1 (MRP1), and ABCG2 (BCRP) between your resistant and parental cell lines.

    • Protein Expression Analysis: Use Western blotting or flow cytometry to assess the protein levels of URAT1 and the aforementioned ABC transporters.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line by Gradual Drug Induction

This protocol describes a common method for developing a drug-resistant cell line in vitro.[14][15][16]

Methodology:

  • Determine Initial IC50: Perform a dose-response assay to determine the IC50 of this compound in the parental cell line.

  • Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10 (the concentration that inhibits 10% of cell growth).

  • Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A common approach is to double the concentration at each step.

  • Monitor Cell Viability: At each concentration, monitor cell viability. If significant cell death occurs, maintain the cells at the current concentration until they recover.

  • Establish a Resistant Population: Continue this process until the cells can proliferate in a medium containing a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).

  • Characterize the Resistant Line: Once a resistant population is established, perform a dose-response assay to determine the new IC50 and calculate the resistance index (RI = IC50 of resistant line / IC50 of parental line).

  • Maintain Resistance: Culture the resistant cell line in a medium containing a maintenance concentration of this compound (typically the IC50 of the parental line) to ensure the stability of the resistant phenotype.

Protocol 2: Investigating the Role of ABC Transporters in this compound Resistance

This protocol outlines how to determine if the overexpression of ABC transporters is contributing to this compound resistance.

Methodology:

  • Select ABC Transporter Inhibitors: Choose known inhibitors for the ABC transporters you suspect are involved (e.g., Verapamil for P-gp, MK-571 for MRP1, or Ko143 for BCRP).

  • Co-treatment Experiment: Treat the resistant cell line with a combination of this compound and an ABC transporter inhibitor. Include control groups with this compound alone, the inhibitor alone, and no treatment.

  • Dose-Response Assay: Perform a dose-response assay for this compound in the presence of a fixed, non-toxic concentration of the ABC transporter inhibitor.

  • Analyze Results: If the co-treatment with a specific ABC transporter inhibitor significantly reduces the IC50 of this compound in the resistant cell line, it suggests that the corresponding transporter is involved in the resistance mechanism.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineThis compound IC50 (µM)Resistance Index (RI)
Parental (Sensitive)5.2 ± 0.41.0
Resistant Subclone A58.7 ± 3.111.3
Resistant Subclone B82.1 ± 5.515.8

Table 2: Hypothetical qRT-PCR Data for Gene Expression in this compound-Resistant Cells

GeneParental (Relative Expression)Resistant (Relative Expression)Fold Change
SLC22A12 (URAT1)1.00.4-2.5
ABCB1 (P-gp)1.012.5+12.5
ABCC1 (MRP1)1.01.2+1.2
ABCG2 (BCRP)1.08.9+8.9

Visualizations

Lesinurad_Mechanism_of_Action cluster_proximal_tubule Renal Proximal Tubule Cell URAT1 URAT1 (SLC22A12) Urate_out Uric Acid (reabsorbed to blood) URAT1->Urate_out Urate_in Uric Acid (in filtrate) Urate_in->URAT1 Reabsorption This compound This compound This compound->URAT1 Inhibition

Caption: Mechanism of action of this compound on the URAT1 transporter.

Resistance_Workflow Start Suspected this compound Resistance Confirm_IC50 Confirm Increased IC50 in Dose-Response Assay Start->Confirm_IC50 Investigate_Target Sequence SLC22A12 (URAT1) for Mutations Confirm_IC50->Investigate_Target Investigate_Efflux Analyze ABC Transporter Expression (qRT-PCR, WB) Confirm_IC50->Investigate_Efflux Investigate_Hypoxia Assess HIF-1α Activation/Expression Confirm_IC50->Investigate_Hypoxia Outcome_Target Target-based Resistance Investigate_Target->Outcome_Target Efflux_Inhibition Test for Re-sensitization with ABC Transporter Inhibitors Investigate_Efflux->Efflux_Inhibition Outcome_Efflux Efflux-mediated Resistance Efflux_Inhibition->Outcome_Efflux Outcome_Hypoxia Hypoxia-induced Resistance Investigate_Hypoxia->Outcome_Hypoxia Signaling_Pathway_Resistance cluster_cell Cell Lesinurad_in This compound URAT1 URAT1 Lesinurad_in->URAT1 Inhibition ABC_Transporter ABC Transporter (e.g., P-gp) Lesinurad_in->ABC_Transporter Lesinurad_out This compound (Effluxed) ABC_Transporter->Lesinurad_out Efflux Hypoxia Hypoxia HIF1a HIF-1α Activation Hypoxia->HIF1a HIF1a->ABC_Transporter Upregulation

References

Technical Support Center: Optimizing Lesinurad Dosage in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving lesinurad in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective uric acid reabsorption inhibitor. It primarily targets and inhibits the urate transporter 1 (URAT1) located in the proximal renal tubule. By inhibiting URAT1, this compound increases the urinary excretion of uric acid, thereby lowering serum uric acid levels.[1][2][3][4] It also inhibits the organic anion transporter 4 (OAT4), another transporter involved in uric acid reabsorption.[5][6]

Q2: Which animal models are most commonly used for studying this compound's efficacy?

A2: Hyperuricemic models in mice and rats are the most common.[1][7][8] Hyperuricemia is typically induced by administering a uricase inhibitor, such as potassium oxonate, which raises serum uric acid levels in these animals to a range relevant for studying the effects of urate-lowering therapies.[1][8][9]

Q3: What is a typical starting dose for this compound in a mouse model of hyperuricemia?

A3: Based on published studies, a dose of 80 mg/kg administered orally has been shown to be effective in a potassium oxonate-induced hyperuricemic mouse model.[2]

Q4: What are the known safety limits and target organs for toxicity in preclinical animal models?

A4: Pivotal nonclinical toxicology studies have been conducted in rats and cynomolgus monkeys. The No-Observed-Adverse-Effect Level (NOAEL) was identified as 100 mg/kg/day in both species. At higher doses (e.g., 600 mg/kg), the primary target organs for toxicity were the kidney and the gastrointestinal tract.[5]

Q5: Is it more effective to administer this compound alone or in combination with other drugs?

A5: this compound is often studied and approved for clinical use in combination with a xanthine oxidase inhibitor, such as allopurinol.[1][2][3][4] This dual-mechanism approach targets both the production (via the xanthine oxidase inhibitor) and the excretion (via this compound) of uric acid, often resulting in a more significant reduction in serum uric acid levels than either agent alone.[1][2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in serum uric acid levels across animals in the same treatment group. - Inconsistent induction of hyperuricemia.- Variability in drug absorption due to improper oral gavage technique.- Stress from handling or gavage affecting physiological parameters.- Ensure consistent timing and dosage of potassium oxonate administration.- Refine oral gavage technique to minimize stress and ensure complete dose delivery. Consider using flexible gavage needles.- Allow for an adequate acclimatization period for the animals before starting the experiment.
Signs of renal distress in animals (e.g., changes in urine output, elevated serum creatinine or BUN). - this compound dose may be too high, approaching toxic levels.- Dehydration, which can exacerbate the risk of renal toxicity with uricosuric agents.- Re-evaluate the dosage. Consider performing a dose-ranging study to find the optimal therapeutic window for your specific model.- Ensure animals have free access to water and monitor for signs of dehydration. For some studies, providing supplemental hydration may be necessary.[10]
Gastrointestinal issues (e.g., diarrhea, weight loss). - High doses of this compound have been associated with GI toxicity.[5]- Monitor animal weight and stool consistency daily.- If GI issues are observed, consider reducing the this compound dosage.- Ensure the vehicle used for drug formulation is well-tolerated.
Precipitation of this compound in the formulation. - this compound has low aqueous solubility.- Prepare a suspension in a suitable vehicle such as 0.5% w/v carboxymethylcellulose (CMC) in water.- Ensure the formulation is homogenized (e.g., by vortexing or stirring) before each administration.

Experimental Protocols

Potassium Oxonate-Induced Hyperuricemia and this compound Treatment in Mice

This protocol is adapted from studies investigating the effects of this compound in a mouse model of hyperuricemia.[2]

1. Animal Model:

  • Species: Male Swiss mice

  • Age: 10 weeks

  • Weight: 30-35g

  • Acclimatization: Allow a 7-day acclimatization period.

2. Induction of Hyperuricemia:

  • Prepare a solution of potassium oxonate in a suitable vehicle (e.g., saline).

  • Administer potassium oxonate at a dose of 250 mg/kg via intraperitoneal (i.p.) injection.

  • Administer once daily at a consistent time (e.g., 8:00 am) to establish hyperuricemia.

3. This compound Administration:

  • Formulation: Prepare a suspension of this compound in a suitable oral vehicle (e.g., 0.5% CMC).

  • Dosage: 80 mg/kg body weight.

  • Administration: Administer orally via gavage 1 hour after the potassium oxonate injection.

  • Duration: Administer daily for the desired study period (e.g., 7 consecutive days).

4. Sample Collection and Analysis:

  • At the end of the treatment period, collect blood samples for serum analysis.

  • Euthanize animals according to approved ethical protocols.

  • Measure serum uric acid, blood urea nitrogen (BUN), and creatinine levels.

  • Collect kidney and liver tissues for histopathological analysis or gene expression studies.

5. Experimental Groups (Example):

  • Group 1: Negative Control (vehicle only)

  • Group 2: Hyperuricemic Control (Potassium Oxonate + vehicle)

  • Group 3: this compound Treatment (Potassium Oxonate + 80 mg/kg this compound)

  • Group 4 (Optional): Combination Therapy (Potassium Oxonate + this compound + Allopurinol)

Data Presentation

Table 1: Effect of this compound on Renal and Hepatic Biomarkers in Hyperuricemic Mice

Data derived from El-Shehawi et al. (2020). Values are illustrative based on the study's findings and represent mean ± SD.

Parameter Control Group Hyperuricemic Group This compound (80 mg/kg) Treated Group This compound + Allopurinol Treated Group
Serum Uric Acid (mg/dL) 2.1 ± 0.35.8 ± 0.73.2 ± 0.42.3 ± 0.3
Blood Urea Nitrogen (BUN) (mg/dL) 25 ± 345 ± 530 ± 426 ± 3
Serum Creatinine (mg/dL) 0.6 ± 0.11.2 ± 0.20.8 ± 0.10.7 ± 0.1
ALT (U/L) 30 ± 465 ± 840 ± 532 ± 4
AST (U/L) 80 ± 10150 ± 18100 ± 1285 ± 10
Table 2: Toxicology Profile of this compound in Rats and Monkeys

Data from FDA nonclinical toxicology studies.[5]

Species Study Duration NOAEL High Dose Tested Primary Target Organs of Toxicity
Rat Up to 6 months100 mg/kg/day600 mg/kg/dayKidney, Gastrointestinal Tract
Cynomolgus Monkey Up to 12 months100 mg/kg/day600 mg/kg/dayKidney, Gastrointestinal Tract

Visualizations

Caption: Mechanism of action of this compound in the renal proximal tubule.

Experimental_Workflow start Start: Acclimatize Animals (7 days) induce Induce Hyperuricemia (e.g., Potassium Oxonate 250 mg/kg i.p.) start->induce group Randomize into Treatment Groups induce->group control Vehicle Control group->control Group 1 lesinurad_mono This compound Monotherapy (e.g., 80 mg/kg p.o.) group->lesinurad_mono Group 2 lesinurad_combo This compound + XOI Combo group->lesinurad_combo Group 3 collect Sample Collection (Blood, Tissues) analyze Biochemical & Histological Analysis (sUA, BUN, Creatinine) collect->analyze end End: Data Analysis & Interpretation analyze->end

References

Lesinurad Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of lesinurad.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target effects of this compound?

A1: this compound is a selective uric acid reabsorption inhibitor (SURI). Its primary on-target effect is the inhibition of uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4) in the renal proximal tubule, which increases uric acid excretion and lowers serum uric acid levels.[1] Known and potential off-target effects that may be relevant in experimental settings include cardiovascular and renal events observed in clinical trials.[2][3] Preclinical studies have pointed towards mechanisms involving oxidative stress, mitochondrial dysfunction, and modulation of peroxisome proliferator-activated receptor gamma (PPARγ).[4][5][6]

Q2: What is the molecular basis for this compound-associated renal adverse events?

A2: The primary driver of this compound-associated renal events is its mechanism of action, which increases the concentration of uric acid in the renal tubules. This can lead to the crystallization of uric acid, potentially causing kidney stones (nephrolithiasis) and acute uric acid nephropathy.[2] Additionally, some evidence suggests that the accumulation of uric acid within kidney tissue could contribute to renal cell death.[7] It is crucial to note that the risk of renal adverse events, including acute renal failure, was notably higher when this compound was used as a monotherapy at higher doses (400 mg) in clinical trials.[3]

Q3: We are observing unexpected changes in gene expression related to lipid metabolism in our cellular assays with this compound. What could be the cause?

A3: Unanticipated effects on lipid metabolism-related genes may be due to this compound's activity as a selective PPARγ modulator.[5][6][8] this compound has been shown to activate PPARγ in vitro with an EC50 value of approximately 18.5-21 µM.[5][7] This off-target activity could influence the expression of PPARγ target genes, which play a crucial role in adipogenesis and lipid metabolism.[9]

Q4: Our in vitro cardiotoxicity assays show increased cell death with this compound treatment. What is the potential mechanism?

A4: Studies using H9c2 rat cardiomyoblasts have indicated that this compound-induced cardiotoxicity may be linked to the induction of oxidative stress and necrotic cell death.[4][10] This is characterized by the depletion of glutathione (GSH), a key antioxidant.[4][10] While a direct increase in reactive oxygen species (ROS) was not significantly observed, this might be due to the rapid scavenging of ROS by GSH.[4][10] At higher concentrations, a slight decrease in the expression of cardiac troponins T and I has also been noted.[4][10]

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity or Altered Mitochondrial Function in Cell-Based Assays
Symptom Possible Cause Troubleshooting Steps
Decreased cell viability, especially in cardiac or renal cell lines.This compound-induced oxidative stress or mitochondrial dysfunction.[4]1. Assess Mitochondrial Membrane Potential: Use a fluorescent probe like JC-1 to determine if there is a loss of mitochondrial membrane potential, a key indicator of apoptosis and mitochondrial toxicity.[11][12][13][14] 2. Measure Oxidative Stress: Quantify intracellular ROS levels using probes like DCFH2-DA. Also, measure levels of key antioxidants like glutathione (GSH) to assess the cellular redox state.[15][16] 3. Co-treatment with Antioxidants: Perform experiments where cells are co-treated with this compound and an antioxidant (e.g., N-acetylcysteine, Trolox) to see if this rescues the cytotoxic effects.[16]
Confounding results in metabolic studies.This compound's off-target activation of PPARγ may be influencing metabolic pathways.[5]1. Confirm PPARγ Activation: Perform a PPARγ reporter gene assay to confirm activation at the concentrations used in your experiments.[17] 2. Use a PPARγ Antagonist: Co-treat with a known PPARγ antagonist (e.g., GW9662) to determine if the observed effects are reversed. 3. Analyze Downstream Targets: Use qPCR or Western blotting to analyze the expression of known PPARγ target genes involved in adipogenesis and lipid metabolism (e.g., CD36, aP2).[9]
Issue 2: Inconsistent Uricosuric Effect in Animal Models
Symptom Possible Cause Troubleshooting Steps
Variable or lower-than-expected increase in urinary uric acid excretion.Drug-drug interactions affecting this compound metabolism or transport.1. Review Co-administered Compounds: this compound is a substrate of CYP2C9.[3] Ensure that no co-administered drugs are strong inhibitors or inducers of this enzyme. 2. Consider Transporter Interactions: While this compound does not significantly inhibit OAT1 or OAT3 at clinical concentrations, other transporters could be involved in its disposition.[18] Review the literature for potential interactions with other transporters relevant to your animal model.
Paradoxical decrease in uric acid excretion at high doses.Off-target effects on other renal transporters.1. Dose-Response Curve: Perform a detailed dose-response study to identify the optimal concentration range for uricosuric effects in your model. 2. Investigate Other Transporters: If possible, use cell lines expressing other renal transporters (e.g., OAT1, OAT3, GLUT9) to test for off-target inhibition by this compound at high concentrations.[19]

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

Target/Effect Assay System Value Reference
URAT1 Inhibition (IC50)In vitro transporter assay7.3 µM[18]
OAT4 Inhibition (IC50)In vitro transporter assay3.7 µM[18]
PPARγ Activation (EC50)Full-length PPARγ reporter gene assay21 ± 2 µM[7]
Cardiotoxicity (IC50)H9c2 cells (MTT assay, 24h)0.84 M[4][10]

Table 2: Clinically Observed Renal Adverse Events (this compound 200 mg + XO Inhibitor vs. XO Inhibitor Alone)

Adverse Event This compound 200 mg + XOI (%) Placebo + XOI (%) Reference
Increased Blood Creatinine3.91.8[3]
Renal-Related Adverse Events5.94.9[17]
Nephrolithiasis0.6Not specified

Key Experimental Protocols

Mitochondrial Membrane Potential Assessment using JC-1

This protocol is adapted for adherent cells in a 96-well plate format for analysis by fluorescence microscopy or a plate reader.

  • Principle: JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[11][13]

  • Materials:

    • JC-1 dye solution

    • Cell culture medium

    • Phosphate-buffered saline (PBS)

    • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization

    • Black, clear-bottom 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with this compound at various concentrations for the desired time. Include a positive control well treated with 50 µM CCCP for 5-10 minutes.

    • Prepare the JC-1 staining solution by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.

    • Remove the treatment medium from the cells and wash once with warm PBS.

    • Add 100 µL of the JC-1 staining solution to each well and incubate at 37°C in a CO2 incubator for 15-30 minutes, protected from light.[12][13]

    • After incubation, remove the staining solution and wash the cells twice with warm PBS or assay buffer.

    • Add 100 µL of assay buffer to each well.

    • Analyze immediately on a fluorescence plate reader or by fluorescence microscopy.

      • Plate Reader: Measure fluorescence intensity for J-aggregates (red) at Ex/Em ~540/570 nm and for JC-1 monomers (green) at Ex/Em ~485/535 nm.[12]

      • Microscopy: Capture images using filters for both red and green fluorescence.

    • Calculate the ratio of red to green fluorescence. A decrease in this ratio in this compound-treated cells compared to the vehicle control indicates mitochondrial depolarization.

PPARγ Reporter Gene Assay

This protocol outlines a general method for assessing the activation of PPARγ by this compound in a cellular context.

  • Principle: Cells are co-transfected with two plasmids: one containing a PPARγ expression vector and another containing a reporter gene (e.g., luciferase) under the control of a promoter with peroxisome proliferator response elements (PPREs). If this compound activates PPARγ, the receptor will bind to the PPREs and drive the expression of the reporter gene, which can be quantified.[9]

  • Materials:

    • HEK293 or other suitable host cell line

    • PPARγ expression plasmid

    • PPRE-luciferase reporter plasmid

    • Transfection reagent

    • Cell culture medium and reagents

    • Rosiglitazone or pioglitazone as a positive control agonist

    • Luciferase assay system

  • Procedure:

    • Seed cells in 24- or 96-well plates.

    • Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A control plasmid (e.g., β-galactosidase) can be included to normalize for transfection efficiency.

    • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or the positive control (e.g., rosiglitazone). Include a vehicle control (e.g., DMSO).

    • Incubate for another 18-24 hours.

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

    • If a normalization control was used, measure its activity (e.g., β-galactosidase assay).

    • Normalize the luciferase activity to the control plasmid activity.

    • Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and calculate the EC50 value.[5]

Visualizations

Lesinurad_Mechanism_of_Action cluster_proximal_tubule Renal Proximal Tubule Cell cluster_result URAT1 URAT1 Blood Blood Side URAT1->Blood Result Increased Uric Acid Excretion in Urine OAT4 OAT4 OAT4->Blood Lumen Tubular Lumen (Urine Side) Lumen->URAT1 Uric Acid Reabsorption Lumen->OAT4 Uric Acid Reabsorption This compound This compound This compound->URAT1 Inhibition This compound->OAT4 Inhibition

Caption: On-target mechanism of this compound in the renal proximal tubule.

Lesinurad_Metabolism This compound This compound Metabolites Inactive Metabolites This compound->Metabolites Metabolism CYP2C9 CYP2C9 (Primary Enzyme) CYP2C9->this compound CYP3A CYP3A (Minor) CYP3A->this compound Inhibitors CYP2C9 Inhibitors (e.g., fluconazole) Inhibitors->CYP2C9 Inhibit Inducers CYP2C9 Inducers (e.g., rifampin) Inducers->CYP2C9 Induce

Caption: Primary metabolic pathway of this compound via CYP enzymes.

Lesinurad_Off_Target_Pathway cluster_ppar PPARγ Pathway cluster_cardio Cardiotoxicity Pathway This compound This compound PPARg PPARγ Receptor This compound->PPARg Activates GSH Glutathione (GSH) Depletion This compound->GSH Induces PPRE PPRE PPARg->PPRE Binds Gene_Expression Altered Gene Expression (Lipid Metabolism) PPRE->Gene_Expression Regulates Oxidative_Stress Oxidative Stress GSH->Oxidative_Stress Necrosis Necrotic Cell Death Oxidative_Stress->Necrosis

Caption: Potential off-target signaling pathways of this compound.

References

Technical Support Center: Understanding the Impact of CYP2C9 Inhibitors on Lesinurad Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information, troubleshooting guides, and frequently asked questions (FAQs) regarding the impact of Cytochrome P450 2C9 (CYP2C9) inhibitors on the metabolism of lesinurad. This resource is intended to assist researchers in designing and interpreting experiments related to this compound's drug-drug interaction profile.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of this compound?

A1: this compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C9.[1][2] This oxidative metabolism leads to the formation of several inactive metabolites.[3] The main metabolic routes involve hydroxylation to form the M3 metabolite and epoxidation to form M3c, which is then rapidly hydrolyzed by microsomal epoxide hydrolase (mEH) to the diol M4.

Q2: What is the impact of CYP2C9 inhibitors on this compound's pharmacokinetics?

A2: Co-administration of this compound with CYP2C9 inhibitors leads to increased plasma concentrations (exposure) of this compound. This is because the inhibition of CYP2C9 slows down the metabolic clearance of this compound, potentially increasing the risk of adverse reactions.[3][4]

Q3: Are there specific examples of CYP2C9 inhibitors that affect this compound metabolism?

A3: Yes, moderate CYP2C9 inhibitors such as fluconazole and amiodarone have been identified as drugs that can increase this compound exposure.[1][3][4]

Q4: Is there quantitative data available on the effect of CYP2C9 inhibitors on this compound exposure?

A4: Yes. In a clinical study, co-administration of this compound with fluconazole, a moderate CYP2C9 inhibitor, resulted in a 56% increase in the area under the curve (AUC) of this compound.

Q5: How does the genetic polymorphism of CYP2C9 affect this compound metabolism?

A5: Individuals who are "CYP2C9 poor metabolizers" have genetically reduced CYP2C9 enzyme activity. Consequently, these individuals exhibit higher exposure to this compound. Studies have shown that at a 400 mg dose, this compound exposure was approximately 1.8-fold higher in CYP2C9 poor metabolizers compared to normal metabolizers.[3] Therefore, caution is advised when administering this compound to these patients.

Q6: Are there any known metabolites of this compound, and are they active?

A6: The main metabolites of this compound are hydroxylated (M3) and an epoxide (M3c) which is converted to a diol (M4). These metabolites are considered inactive and do not contribute to the uric acid-lowering effects of this compound.

Quantitative Data Summary

The following tables summarize the pharmacokinetic changes of this compound when co-administered with a CYP2C9 inhibitor or in individuals with a specific CYP2C9 genotype.

Table 1: Effect of Fluconazole (CYP2C9 Inhibitor) on this compound Pharmacokinetics

ParameterChange with FluconazoleReference
This compound AUC↑ 56%FDA Label

Table 2: Effect of CYP2C9 Poor Metabolizer Genotype on this compound Pharmacokinetics (400 mg dose)

ParameterFold-Increase vs. Normal MetabolizersReference
This compound Exposure (AUC)~1.8[3]

Experimental Protocols

Below are detailed methodologies for key experiments to investigate the impact of CYP2C9 inhibitors on this compound metabolism.

In Vitro Metabolism of this compound using Human Liver Microsomes

Objective: To determine the kinetic parameters of this compound metabolism by CYP2C9 and the inhibitory potential of a test compound.

Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • CYP2C9-specific inhibitor (e.g., sulfaphenazole) as a positive control

  • Test inhibitor compound

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent for quenching

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Setup: Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, HLMs, and this compound at various concentrations.

  • Inhibitor Addition: For inhibition studies, add the test inhibitor or positive control at a range of concentrations.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the inhibitor to interact with the enzymes.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate at 37°C for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a cold quenching solution (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the disappearance of this compound and the formation of its metabolites using a validated LC-MS/MS method.

  • Data Analysis: Calculate the rate of metabolism and determine the IC50 value for the inhibitor.

Clinical Drug-Drug Interaction Study Protocol (Cross-over Design)

Objective: To evaluate the effect of a CYP2C9 inhibitor on the single-dose pharmacokinetics of this compound in healthy volunteers.

Study Design: An open-label, two-period, two-sequence, crossover study.

Participants: Healthy adult male and female volunteers.

Procedure:

  • Period 1:

    • Administer a single oral dose of this compound (e.g., 200 mg).

    • Collect serial blood samples at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

  • Washout Period: A washout period of at least 7 days.

  • Period 2:

    • Administer the CYP2C9 inhibitor (e.g., fluconazole) for a specified duration to reach steady-state concentrations.

    • On the last day of inhibitor administration, co-administer a single oral dose of this compound.

    • Collect serial blood samples at the same time points as in Period 1.

  • Bioanalysis: Analyze plasma samples for this compound concentrations using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, tmax, t1/2) for this compound in both periods using non-compartmental analysis.

  • Statistical Analysis: Compare the pharmacokinetic parameters of this compound with and without the co-administered inhibitor to determine the magnitude of the interaction.

Troubleshooting Guides

Issue 1: High variability in in vitro metabolism results.

Possible Cause Troubleshooting Step
Inconsistent pipettingCalibrate pipettes regularly and use reverse pipetting for viscous solutions.
Microsome instabilityAliquot microsomes upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles.
Substrate/inhibitor instabilityCheck the stability of the compounds in the incubation buffer at 37°C.
Inadequate mixingEnsure thorough mixing of all components before and during incubation.

Issue 2: No significant inhibition observed with a known CYP2C9 inhibitor in an in vitro assay.

Possible Cause Troubleshooting Step
Incorrect inhibitor concentrationVerify the concentration of the inhibitor stock solution.
Inactive inhibitorUse a fresh batch of the inhibitor and verify its activity with a known CYP2C9 substrate.
Insufficient pre-incubation timeIncrease the pre-incubation time to allow the inhibitor to bind to the enzyme.
High protein concentrationReduce the microsomal protein concentration in the incubation to minimize non-specific binding of the inhibitor.

Issue 3: Unexpectedly low plasma concentrations of this compound in a clinical study.

Possible Cause Troubleshooting Step
Co-administration of a CYP2C9 inducerReview concomitant medications for known CYP2C9 inducers (e.g., rifampin, carbamazepine).
Poor absorptionInvestigate potential gastrointestinal issues or food effects that may alter absorption.
Sample handling and storage issuesEnsure proper collection, processing, and storage of plasma samples to prevent degradation.
Bioanalytical method issuesRe-validate the LC-MS/MS method for accuracy and precision.

Visualizations

Lesinurad_Metabolism This compound This compound m3 M3 (hydroxylated metabolite) (inactive) This compound->m3 Hydroxylation m3c M3c (epoxide metabolite) (inactive) This compound->m3c Epoxidation m4 M4 (diol metabolite) (inactive) m3c->m4 Hydrolysis cyp2c9 CYP2C9 meh mEH inhibitor CYP2C9 Inhibitor (e.g., Fluconazole, Amiodarone) inhibitor->cyp2c9

Caption: Metabolic pathway of this compound.

DDI_Workflow start Start: Suspected Interaction in_vitro In Vitro Metabolism Study (Human Liver Microsomes) start->in_vitro inhibition_assay CYP2C9 Inhibition Assay (Determine IC50) in_vitro->inhibition_assay clinical_study Clinical DDI Study (Healthy Volunteers) inhibition_assay->clinical_study If significant inhibition pk_analysis Pharmacokinetic Analysis (AUC, Cmax) clinical_study->pk_analysis report Report Findings pk_analysis->report

Caption: Experimental workflow for investigating drug-drug interactions.

Logical_Relationship cyp2c9_inhibitor Presence of CYP2C9 Inhibitor or Poor Metabolizer Status cyp2c9_activity Decreased CYP2C9 Activity cyp2c9_inhibitor->cyp2c9_activity lesinurad_metabolism Decreased this compound Metabolism cyp2c9_activity->lesinurad_metabolism lesinurad_concentration Increased this compound Plasma Concentration lesinurad_metabolism->lesinurad_concentration adverse_effects Potential for Increased Adverse Effects lesinurad_concentration->adverse_effects

Caption: Logical relationship of CYP2C9 inhibition on this compound.

References

Technical Support Center: Enhancing Lesinurad Bioavailability for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of lesinurad for research purposes. This compound, a selective uric acid reabsorption inhibitor, is classified as a Biopharmaceutics Classification System (BCS) Class 2 drug, characterized by low aqueous solubility and high membrane permeability.[1][2] While the marketed formulation of this compound exhibits high bioavailability (approximately 100%), researchers working with the active pharmaceutical ingredient (API) may encounter challenges related to its poor solubility.[3][4]

This guide offers detailed methodologies for enhancing solubility and assessing bioavailability, along with structured data for easy comparison.

Frequently Asked Questions (FAQs)

Q1: Why is the bioavailability of this compound a concern in a research setting?

A1: this compound has low intrinsic aqueous solubility.[1] In a research context, when using the pure API without the advanced formulation techniques of a commercial product, this poor solubility can lead to low and variable absorption in preclinical studies, hindering accurate assessment of its pharmacological effects.

Q2: What are the most promising strategies for improving this compound's bioavailability for experimental use?

A2: Based on the physicochemical properties of this compound, the most effective strategies focus on improving its dissolution rate. These include:

  • Co-crystallization: Forming a multi-component crystal with a pharmaceutically acceptable co-former can significantly enhance solubility.[1][5]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can lead to higher apparent solubility and faster dissolution.[6][7]

Q3: What solvents can be used to dissolve this compound in the laboratory?

A3: this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol, often requiring sonication for complete dissolution.[8][9] It is practically insoluble in water.[9]

Troubleshooting Guide

Problem: Low and inconsistent results in in vivo animal studies.

Possible Cause: Poor oral absorption of the this compound API due to its low aqueous solubility.

Solutions:

  • Prepare a Co-crystal Formulation: Co-crystals of this compound with urea have shown a 43-fold increase in apparent aqueous solubility.[5]

  • Formulate as an Amorphous Solid Dispersion (ASD): Creating an ASD with a suitable polymer can improve the dissolution rate.

  • Use a Suspension with a Wetting Agent: For initial studies, a micronized suspension of this compound with a surfactant like Tween 80 can improve wetting and dissolution.

Problem: Difficulty in preparing a stable and consistent formulation for animal dosing.

Possible Cause: Precipitation of this compound from a simple solution upon dilution or contact with aqueous physiological fluids.

Solutions:

  • Optimize Co-crystal Formulation: Ensure the co-crystal is stable and does not convert back to the less soluble form.

  • Select an Appropriate Polymer for ASD: The choice of polymer is critical for the stability of the amorphous form. Hydroxypropylmethylcellulose (HPMC) or Polyvinylpyrrolidone (PVP) are commonly used.[10]

  • Vehicle Selection for Suspension: Utilize a vehicle that can maintain the suspension's homogeneity, such as carboxymethylcellulose sodium (CMC-Na).[11]

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC17H14BrN3O2S[12]
Molecular Weight404.28 g/mol [12]
Physical StateWhite to off-white powder[12][13]
Melting Point>171°C[13]
SolubilityDMSO: ~80 mg/mLEthanol: ~54 mg/mLWater: Insoluble[9]
LogP4.24[13]

Table 2: Improvement of this compound Apparent Solubility with Co-crystals (in pH 5 Acetate Buffer)

Co-formerFold Increase in SolubilityReference
Urea (Form I)43[5]
Caffeine20[5]
Allopurinol12[5]
Nicotinamide11[5]

Table 3: Pharmacokinetic Parameters of this compound in Rats (15 mg/kg Oral Dose)

ParameterValueReference
Cmax8271 ng/mL[14]
Tmax1.5 h[14]
AUC(0-24)45,630 ng.h/mL[14]

Experimental Protocols

Protocol 1: Preparation of this compound-Urea Co-crystal

Objective: To prepare a this compound-urea co-crystal to enhance aqueous solubility.

Materials:

  • This compound API

  • Urea

  • Methanol

  • EasyMax 102 Advanced Synthesis Workstation (or similar)

  • Magnetic stirrer

  • Filtration apparatus

Methodology:

  • Dissolve this compound (e.g., 1.0 g, 2.47 mmol) in methanol.

  • Add a 1:1 molar ratio of urea to the solution.

  • Stir the solution at room temperature for 24 hours.

  • Filter the resulting precipitate.

  • Wash the filtered solid with a small amount of cold methanol.

  • Dry the solid under vacuum to obtain the this compound-urea co-crystal.

  • Confirm co-crystal formation using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR).

Protocol 2: In Vitro Dissolution Testing

Objective: To compare the dissolution rate of different this compound formulations (API, co-crystal, ASD).

Apparatus: USP Apparatus 2 (Paddle)

Dissolution Medium: pH 6.8 phosphate buffer (900 mL)

Temperature: 37 ± 0.5 °C

Paddle Speed: 50 rpm

Methodology:

  • Place a known amount of the this compound formulation (equivalent to a specific dose) into the dissolution vessel.

  • Start the paddle rotation.

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

  • Replace the withdrawn sample volume with fresh, pre-warmed dissolution medium.

  • Filter the samples promptly.

  • Analyze the concentration of this compound in the samples using a validated HPLC method.

  • Plot the percentage of drug dissolved against time.

Protocol 3: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium and reagents

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow

  • LC-MS/MS for analysis

Methodology:

  • Seed Caco-2 cells on Transwell inserts and culture for 21 days to form a differentiated monolayer.

  • Assess monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (Lucifer yellow).

  • Prepare a dosing solution of this compound in HBSS.

  • To assess apical to basolateral (A-B) permeability, add the dosing solution to the apical side and fresh HBSS to the basolateral side.

  • To assess basolateral to apical (B-A) permeability, add the dosing solution to the basolateral side and fresh HBSS to the apical side.

  • Incubate for a defined period (e.g., 2 hours) at 37 °C.

  • Collect samples from both compartments and analyze the concentration of this compound by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests active efflux.

Protocol 4: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of a novel this compound formulation.

Animals: Male Sprague-Dawley rats

Formulation: this compound formulation (e.g., co-crystal suspension in 0.5% CMC-Na)

Dose: 15 mg/kg administered by oral gavage.

Methodology:

  • Fast the rats overnight prior to dosing.

  • Administer the this compound formulation.

  • Collect blood samples (approx. 0.2 mL) via the tail vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store plasma samples at -80 °C until analysis.

  • Determine the concentration of this compound in plasma using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.

Visualizations

Lesinurad_Mechanism_of_Action cluster_renal_tubule Renal Proximal Tubule Cell URAT1 URAT1 Uric_Acid_Blood Uric Acid (in blood) URAT1->Uric_Acid_Blood OAT4 OAT4 OAT4->Uric_Acid_Blood Uric_Acid_Lumen Uric Acid (in filtrate) Uric_Acid_Lumen->URAT1 Reabsorption Uric_Acid_Lumen->OAT4 Reabsorption This compound This compound This compound->URAT1 This compound->OAT4 Experimental_Workflow_Bioavailability cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation CoCrystal Co-crystallization Dissolution Dissolution Testing CoCrystal->Dissolution ASD Amorphous Solid Dispersion ASD->Dissolution Permeability Caco-2 Permeability Dissolution->Permeability PK_Study Pharmacokinetic Study (Rats) Permeability->PK_Study Formulation_Choice Select Formulation Strategy Formulation_Choice->CoCrystal Formulation_Choice->ASD

References

Validation & Comparative

A Comparative Analysis of the Selectivity Profiles of Lesinurad and Benzbromarone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity profiles of two uricosuric agents, lesinurad and benzbromarone, both of which are inhibitors of the renal urate transporter 1 (URAT1). The information presented herein is supported by experimental data to assist researchers and drug development professionals in understanding the nuanced differences between these two compounds.

Quantitative Selectivity Profile

The inhibitory activities of this compound and benzbromarone against their primary target, URAT1, and other relevant transporters and enzymes are summarized in the table below. This data highlights the distinct selectivity profiles of the two drugs.

TargetThis compound IC₅₀ (µM)Benzbromarone IC₅₀ (µM)Notes
Primary Target
URAT1 (human)3.53[1]0.29[1]Benzbromarone is a more potent inhibitor of URAT1.
3.5[2][3]0.22[2]Data from another study confirming relative potency.
30.0[4]0.190[4][5]Variation in reported IC₅₀ values may be due to different assay conditions.
Key Off-Targets
OAT4 (human)2.03[1]3.19[1]This compound is a more potent inhibitor of OAT4.
GLUT9 (human)No inhibition up to 100 µM[1][6]Weak inhibition[1][6]Neither drug is a potent inhibitor of GLUT9.
OAT1 (human)No inhibition at clinical concentrations[1][7]Non-selective inhibition[4]This compound is more selective over OAT1.
OAT3 (human)No inhibition at clinical concentrations[1][7]Non-selective inhibition[4]This compound is more selective over OAT3.
ABCG2 (human)No effect[1][7]Weak inhibitionThis compound shows no inhibition of this urate secretion transporter.
CYP2C9 (human)Not a significant inhibitorPotent inhibitor (Ki ≤1 nM)Benzbromarone is a potent inhibitor of this metabolic enzyme.

Data Interpretation:

  • URAT1 Potency: Both this compound and benzbromarone are effective inhibitors of URAT1, the primary transporter responsible for renal urate reabsorption. However, multiple studies indicate that benzbromarone is a more potent inhibitor of URAT1 than this compound, as evidenced by its lower IC₅₀ values.[1][2][4][5]

  • This compound Selectivity: this compound exhibits a dual inhibitory mechanism, targeting both URAT1 and OAT4 with similar potency.[1] OAT4 is another apical transporter involved in urate reabsorption. Importantly, at clinically relevant concentrations, this compound does not significantly inhibit other transporters involved in urate homeostasis or drug-drug interactions, such as GLUT9, ABCG2, OAT1, and OAT3.[1][6][7]

  • Benzbromarone's Lack of Selectivity: While a potent URAT1 inhibitor, benzbromarone is less selective. It is known to inhibit other anion transporters like OAT1 and OAT3.[4] A major liability of benzbromarone is its potent, sub-nanomolar inhibition of cytochrome P450 2C9 (CYP2C9). This off-target activity is a significant concern as it can lead to drug-drug interactions and is implicated in the reported hepatotoxicity of benzbromarone.

Mechanism of Action and Selectivity Pathway

The following diagram illustrates the differential effects of this compound and benzbromarone on key transporters in a renal proximal tubule cell and the significant off-target interaction of benzbromarone.

G cluster_renal_cell Renal Proximal Tubule Cell cluster_liver_cell Hepatocyte URAT1 URAT1 Urate_Reabsorption Urate Reabsorption URAT1->Urate_Reabsorption Mediates OAT4 OAT4 OAT4->Urate_Reabsorption Mediates GLUT9 GLUT9 OAT1_3 OAT1/3 CYP2C9 CYP2C9 Drug_Metabolism Drug Metabolism CYP2C9->Drug_Metabolism Mediates This compound This compound This compound->URAT1 Inhibits This compound->OAT4 Inhibits Benzbromarone Benzbromarone Benzbromarone->URAT1 Potently Inhibits Benzbromarone->CYP2C9 Potently Inhibits Hepatotoxicity Hepatotoxicity Risk Benzbromarone->Hepatotoxicity

Figure 1. Differential selectivity of this compound and benzbromarone.

Experimental Protocols

The determination of the selectivity profiles of this compound and benzbromarone relies on robust in vitro assays. Below are detailed methodologies for key experiments cited in the literature.

1. Cell-Based Urate Transport Inhibition Assay

This assay is fundamental for determining the potency of compounds in inhibiting transporter function.

  • Cell Culture and Transporter Expression:

    • Human Embryonic Kidney 293 (HEK293) cells are commonly used.

    • Cells are transiently or stably transfected with a plasmid vector containing the cDNA for the human transporter of interest (e.g., hURAT1, hOAT4).[1][8] Control cells are transfected with an empty vector.

    • Expression of the transporter is confirmed by methods such as immunoblotting or immunofluorescence.[9]

  • Urate Uptake Assay:

    • Transfected cells are seeded in multi-well plates and grown to a confluent monolayer.[8]

    • Prior to the assay, cells are washed with a buffer (e.g., Krebs-Ringer buffer).

    • Cells are then pre-incubated for a set time (e.g., 30 minutes) with varying concentrations of the inhibitor (this compound or benzbromarone) or vehicle control.[8]

    • The transport reaction is initiated by adding a buffer containing a known concentration of a labeled substrate. Commonly, [¹⁴C]-uric acid is used.[8] Alternatively, a fluorescent substrate like 6-carboxyfluorescein can be employed for a non-radioactive method.[10]

    • After a defined incubation period (e.g., 5-30 minutes), the uptake is stopped by rapidly washing the cells with ice-cold buffer to remove the extracellular substrate.[8]

  • Quantification and Data Analysis:

    • Cells are lysed, and the intracellular concentration of the labeled substrate is quantified. For [¹⁴C]-uric acid, this is done using a liquid scintillation counter.[8] For fluorescent substrates, a microplate reader is used.[11]

    • The rate of transport is calculated, and the data is normalized to the protein concentration in each well.

    • IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter variable slope model using software like GraphPad Prism.[1]

2. Radioligand Binding Assay

This assay directly measures the interaction of an inhibitor with the transporter protein.

  • Membrane Preparation:

    • HEK293 cells overexpressing the transporter of interest (e.g., hURAT1) are harvested.

    • The cells are homogenized in a cold lysis buffer, and the cell membranes are isolated through differential centrifugation.[12]

    • The final membrane pellet is resuspended in a binding buffer, and the protein concentration is determined.[12]

  • Competition Binding Assay:

    • A fixed concentration of a high-affinity radiolabeled URAT1 inhibitor (e.g., ³H-verinurad) is incubated with the prepared cell membranes.[13]

    • A range of concentrations of the unlabeled test compound (this compound or benzbromarone) is added to compete for binding with the radioligand.[13][14]

    • The reaction is incubated to allow binding to reach equilibrium.

    • The bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through a filter mat.[12]

  • Quantification and Data Analysis:

    • The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.[12]

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from the total binding to yield specific binding.

    • The IC₅₀ values are calculated from the competition curves, and these can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[12]

Conclusion

This compound and benzbromarone, while both targeting URAT1, exhibit markedly different selectivity profiles. This compound is a selective dual inhibitor of URAT1 and OAT4, with a favorable safety profile showing minimal interaction with other key renal transporters at clinical doses.[7] In contrast, benzbromarone is a more potent but less selective URAT1 inhibitor. Its significant off-target inhibition of CYP2C9 poses a risk for drug-drug interactions and is a contributing factor to its association with hepatotoxicity. This comparative analysis provides crucial insights for researchers in the field of gout and hyperuricemia, aiding in the understanding of the pharmacological properties of these agents and guiding the development of future uricosuric drugs with improved selectivity and safety.

References

Mechanism of Action: Targeting Renal Urate Transporters

Author: BenchChem Technical Support Team. Date: November 2025

An In Vitro Comparison of Lesinurad and Other Uricosuric Agents

This guide provides a detailed in vitro comparison of this compound with other prominent uricosuric agents, including benzbromarone, probenecid, and dotinurad. The focus is on the inhibitory activity against key renal urate transporters, providing researchers, scientists, and drug development professionals with a data-driven overview of their mechanisms and potencies.

Hyperuricemia, the precursor to gout, is often caused by the inefficient excretion of uric acid by the kidneys.[1] The reabsorption of uric acid from the glomerular filtrate back into the bloodstream is a critical process mediated by several transporters located in the proximal tubule of the nephron.[2] The primary targets for uricosuric drugs are the apical transporters, Urate Transporter 1 (URAT1) and Organic Anion Transporter 4 (OAT4), which are responsible for the bulk of this reabsorption.[3][4]

Uricosuric agents work by inhibiting these transporters, thereby increasing the fractional excretion of uric acid (FEUA) and lowering serum uric acid (sUA) levels.[1][3] this compound is a selective uric acid reabsorption inhibitor that targets both URAT1 and OAT4.[3][5] Its mechanism provides a complementary approach when used with xanthine oxidase inhibitors (XOIs) like allopurinol or febuxostat, which reduce uric acid production.[2][6] This dual-mechanism approach targets both the production and excretion of uric acid.[2]

dot code block:

G cluster_lumen Tubular Lumen (Urine) cluster_cell Proximal Tubule Cell cluster_blood Blood Urate_Lumen Uric Acid URAT1 URAT1 Urate_Lumen->URAT1 Reabsorption OAT4 OAT4 Urate_Lumen->OAT4 Reabsorption Urate_Cell Uric Acid URAT1->Urate_Cell OAT4->Urate_Cell GLUT9 GLUT9 Urate_Blood Uric Acid GLUT9->Urate_Blood Urate_Cell->GLUT9 Efflux This compound This compound This compound->URAT1 Inhibits This compound->OAT4 Inhibits Benzbromarone Benzbromarone Benzbromarone->URAT1 Inhibits Probenecid Probenecid Probenecid->URAT1 Inhibits Probenecid->OAT4 Inhibits Dotinurad Dotinurad Dotinurad->URAT1 Inhibits

Caption: Renal urate transport and sites of uricosuric drug inhibition.

Comparative Inhibitory Potency

The in vitro potency of uricosuric agents is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit 50% of the transporter's activity. A lower IC50 value indicates a higher potency.

The following table summarizes the IC50 values for this compound, benzbromarone, probenecid, and dotinurad against the key urate transporters URAT1 and OAT4, as well as other relevant organic anion transporters (OAT1, OAT3) and ATP-binding cassette subfamily G member 2 (ABCG2).

CompoundURAT1 IC50 (µM)OAT4 IC50 (µM)OAT1 IC50 (µM)OAT3 IC50 (µM)ABCG2 IC50 (µM)
This compound 3.53[3]2.03[3]4.08[7]1.32[7]>100[3]
Benzbromarone 0.190 - 0.29[3][7]3.19[3]---
Probenecid 13.23 - 165[3][7]15.54[3]---
Dotinurad 0.0372[7]-4.08[7]1.32[7]4.16[7]

Data compiled from multiple sources. Note that IC50 values can vary between different experimental setups.

Key Observations:

  • Dotinurad shows the highest potency for URAT1, with an IC50 value significantly lower than the other compounds.[7]

  • Benzbromarone is also a highly potent URAT1 inhibitor.[3][7]

  • This compound demonstrates potent and relatively balanced inhibition of both URAT1 and OAT4.[3] The inhibition of OAT4 may be beneficial in counteracting diuretic-induced hyperuricemia.[5]

  • Probenecid is the least potent inhibitor of URAT1 and OAT4 among the compared drugs.[3][7]

  • This compound has a more favorable selectivity profile compared to probenecid, which is known to inhibit OAT1 and OAT3, leading to a higher potential for drug-drug interactions.[3] Dotinurad also demonstrates high selectivity for URAT1 over other transporters like OAT1, OAT3, and ABCG2.[7]

Experimental Protocols

The determination of IC50 values and the characterization of transporter inhibition are performed using established in vitro assay systems.

Urate Transport Inhibition Assay

A common method to assess the inhibitory activity of uricosuric compounds involves the following steps:

  • Cell Line and Transporter Expression: Human Embryonic Kidney 293 (HEK293) cells are frequently used. These cells are transiently or stably transfected with a plasmid vector containing the cDNA for the human transporter of interest (e.g., hURAT1 or hOAT4).[8][9] Control cells are typically transfected with an empty vector to measure background uric acid uptake.[10]

  • Cell Culture and Plating: The transfected cells are cultured under standard conditions (e.g., 37°C, 5% CO2). For the assay, they are seeded into multi-well plates and allowed to adhere and grow.[8]

  • Inhibition Assay:

    • Cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution).

    • They are then pre-incubated for a short period (e.g., 30 minutes) with varying concentrations of the test compound (this compound, benzbromarone, etc.) or a vehicle control (e.g., DMSO).[9]

    • The transport reaction is initiated by adding a solution containing radiolabeled [14C]-uric acid.[8] The cells are incubated for a defined period (e.g., 20-30 minutes) at 37°C.[8][9]

  • Measurement of Uric Acid Uptake:

    • The reaction is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled uric acid.

    • The cells are then lysed.

    • The amount of intracellular [14C]-uric acid is quantified using a liquid scintillation counter.[9]

  • Data Analysis: The radioactivity counts are normalized to the protein concentration in each well. The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[8]

A non-isotopic alternative involves using a specific uric acid assay kit to measure the intracellular uric acid concentration via colorimetric or fluorometric methods.[9][11]

dot code block:

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Transfect HEK293 cells with hURAT1/hOAT4 plasmid B Culture and seed cells into 96-well plates A->B C Pre-incubate cells with varying drug concentrations B->C D Add [14C]-Uric Acid to initiate uptake C->D E Incubate for 20-30 min at 37°C D->E F Stop reaction and wash cells with cold buffer E->F G Lyse cells and measure intracellular radioactivity F->G H Calculate % inhibition vs. vehicle control G->H I Determine IC50 value via dose-response curve fitting H->I

Caption: Workflow for an in vitro urate transport inhibition assay.

Conclusion

In vitro studies provide crucial insights into the potency and selectivity of uricosuric agents. Dotinurad and benzbromarone are the most potent inhibitors of URAT1.[7] this compound effectively inhibits both URAT1 and OAT4, which may offer advantages in specific patient populations, such as those on diuretic therapy.[3][5] Probenecid is a less potent and less selective agent compared to the others.[3] This comparative data, derived from standardized in vitro protocols, is essential for understanding the pharmacological profiles of these drugs and guiding further research and clinical application in the management of hyperuricemia and gout.

References

Lesinurad: A Comparative Guide to Target Validation in Gout Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of lesinurad's performance with other alternatives for the treatment of hyperuricemia in gout. Supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows are presented to facilitate a comprehensive understanding of this compound's target validation.

Mechanism of Action and Target Validation

This compound is a selective uric acid reabsorption inhibitor (SURI) that targets key proteins involved in renal urate transport.[1] By inhibiting these transporters, this compound increases the excretion of uric acid, thereby lowering serum uric acid (sUA) levels.[2][3] The primary targets of this compound are Urate Transporter 1 (URAT1) and Organic Anion Transporter 4 (OAT4).[2][4] URAT1 is responsible for the majority of uric acid reabsorption in the kidneys.[1]

The validation of these targets has been established through a series of in vitro studies that determined the inhibitory activity of this compound and compared it with other uricosuric agents.

In Vitro Inhibition of Urate Transporters

The inhibitory potency of this compound on its primary targets, URAT1 and OAT4, was quantified using in vitro assays. These studies were crucial in validating the drug's mechanism of action and establishing its selectivity profile in comparison to other gout therapies like probenecid and benzbromarone.

CompoundURAT1 IC50 (μM)OAT4 IC50 (μM)GLUT9 InhibitionOAT1/OAT3 Inhibition (Clinical)
This compound 3.53 - 7.32.03 - 3.7NoNo
Probenecid13.2315.54Not specifiedYes
Benzbromarone0.293.19WeakNo

Data compiled from multiple sources.[5][6][7]

Experimental Protocol: URAT1 and OAT4 Inhibition Assay

The half-maximal inhibitory concentration (IC50) values for this compound and comparator compounds against URAT1 and OAT4 were determined using an in vitro cell-based assay.

  • Cell Line: Human Embryonic Kidney (HEK293T) cells were utilized for these experiments.

  • Transfection: HEK293T cells were transiently transfected with plasmids expressing the human URAT1 or OAT4 transporter proteins.

  • Urate Transport Measurement: The assay measured the uptake of radiolabeled [14C]-uric acid into the transfected cells.

  • Inhibition Assessment: Varying concentrations of this compound, probenecid, or benzbromarone were incubated with the cells prior to the addition of radiolabeled uric acid. The reduction in uric acid uptake in the presence of the inhibitor, compared to a control without the inhibitor, was measured to determine the IC50 value. This value represents the concentration of the drug required to inhibit 50% of the transporter's activity.

G cluster_workflow Experimental Workflow: In Vitro URAT1/OAT4 Inhibition Assay start Start transfect Transfect HEK293T cells with URAT1 or OAT4 expression plasmids start->transfect culture Culture transfected cells transfect->culture incubate Incubate cells with varying concentrations of this compound or comparator drugs culture->incubate add_urate Add radiolabeled [14C]-uric acid incubate->add_urate measure Measure [14C]-uric acid uptake add_urate->measure calculate Calculate IC50 values measure->calculate end End calculate->end

Workflow for determining the in vitro inhibition of urate transporters.

Clinical Efficacy

The clinical efficacy of this compound has been demonstrated in several Phase III clinical trials, primarily in combination with xanthine oxidase inhibitors (XOIs) like allopurinol and febuxostat.[8][9][10] These trials evaluated the proportion of patients achieving target serum uric acid levels.

Combination Therapy with Allopurinol (CLEAR 1 & CLEAR 2 Trials)

The CLEAR 1 and CLEAR 2 studies were randomized, double-blind, placebo-controlled trials that assessed the efficacy of this compound in combination with allopurinol in patients with gout who had an inadequate response to allopurinol alone.[9][10] The primary endpoint was the proportion of patients achieving a serum uric acid level of <6.0 mg/dL at month 6.[10]

Treatment GroupCLEAR 1: % Patients Achieving sUA <6.0 mg/dL at Month 6CLEAR 2: % Patients Achieving sUA <6.0 mg/dL at Month 6
Allopurinol + Placebo27.9%23.3%
Allopurinol + this compound 200 mg54.2%55.4%

Data from the CLEAR 1 and CLEAR 2 clinical trials.[9]

Combination Therapy with Febuxostat (CRYSTAL Trial)

The CRYSTAL study was a phase III, randomized, double-blind, placebo-controlled trial evaluating this compound in combination with febuxostat in patients with tophaceous gout.[3][8]

Treatment Group% Patients Achieving sUA <5.0 mg/dL at Month 6
Febuxostat + Placebo46.8%
Febuxostat + this compound 200 mg56.6%
Febuxostat + this compound 400 mg76.1%

Data from the CRYSTAL clinical trial.[3]

Note: The 400 mg dose of this compound is not approved for clinical use.[8]

Signaling Pathway and Mechanism of Action

This compound exerts its effect within the proximal tubule of the kidneys, where the majority of uric acid reabsorption occurs. The following diagram illustrates the key transporters involved and the mechanism of action of this compound.

G cluster_pathway Uric Acid Reabsorption Pathway and this compound's Mechanism of Action lumen Tubular Lumen (Urine) URAT1 URAT1 lumen->URAT1 Uric Acid Reabsorption OAT4 OAT4 lumen->OAT4 Uric Acid Reabsorption cell Proximal Tubule Cell GLUT9 GLUT9 cell->GLUT9 Uric Acid Efflux blood Blood URAT1->cell OAT4->cell GLUT9->blood This compound This compound This compound->URAT1 Inhibition This compound->OAT4 Inhibition

Mechanism of uric acid reabsorption and this compound's inhibitory action.

Conclusion

The target validation studies for this compound have clearly demonstrated its mechanism of action through the selective inhibition of URAT1 and OAT4. In vitro data confirms its potency and selectivity compared to older uricosuric agents. Clinical trial data further supports its efficacy in lowering serum uric acid levels when used in combination with xanthine oxidase inhibitors in patients with inadequately controlled gout. This dual-mechanism approach, targeting both uric acid production (with an XOI) and reabsorption (with this compound), provides a valuable therapeutic option for the management of hyperuricemia in gout.[1][3] However, it is important to note that this compound is not recommended as a monotherapy due to an increased risk of renal-related adverse events.[11][12]

References

Comparative Efficacy of Lesinurad Combination Therapies in the Management of Hyperuricemia Associated with Gout

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of lesinurad in combination with xanthine oxidase inhibitors (XOIs), allopurinol and febuxostat, for the treatment of hyperuricemia in patients with gout. The information is compiled from pivotal Phase III clinical trials and is intended to support research, scientific evaluation, and drug development efforts in the field of gout management.

Gout is a common and painful form of inflammatory arthritis caused by the deposition of monosodium urate crystals in and around the joints, which is a result of chronic hyperuricemia.[1] The primary goal of urate-lowering therapy is to reduce and maintain serum uric acid (sUA) levels below saturation thresholds to dissolve existing crystals and prevent further crystal formation.[2] While XOIs like allopurinol and febuxostat are first-line treatments that decrease the production of uric acid, a significant number of patients fail to reach target sUA levels with XOI monotherapy.[3]

This compound is a selective uric acid reabsorption inhibitor (SURI) that works by inhibiting the uric acid transporter 1 (URAT1) in the kidneys, thereby increasing renal excretion of uric acid.[1] When used in combination with an XOI, this compound provides a dual mechanism of action, targeting both the production and excretion of uric acid.[4] This guide presents the clinical evidence supporting the use of this compound as an add-on therapy for patients with inadequately controlled hyperuricemia.

Quantitative Data Summary

The following tables summarize the key efficacy data from the pivotal Phase III clinical trials: CLEAR 1, CLEAR 2 (this compound with allopurinol), and CRYSTAL (this compound with febuxostat).

Table 1: Efficacy of this compound in Combination with Allopurinol (CLEAR 1 & CLEAR 2 Trials)
Efficacy EndpointAllopurinol + PlaceboAllopurinol + this compound 200 mgAllopurinol + this compound 400 mg
Proportion of Patients Achieving sUA <6.0 mg/dL at Month 6 (Primary Endpoint)
CLEAR 1[3]27.9%54.2% (p<0.0001)59.2% (p<0.0001)
CLEAR 2[5]23.3%55.4% (p<0.0001)66.5% (p<0.0001)
Mean Gout Flare Rate Requiring Treatment (Months 7-12)
CLEAR 1 & 2 (pooled)[6]No significant differenceNo significant differenceNo significant difference
Complete Resolution of ≥1 Tophus by Month 12
CLEAR 1 & 2 (pooled)[6]No significant differenceNo significant differenceNo significant difference

Note: The approved and marketed dose of this compound is 200 mg once daily.[2]

Table 2: Efficacy of this compound in Combination with Febuxostat (CRYSTAL Trial)
Efficacy EndpointFebuxostat + PlaceboFebuxostat + this compound 200 mgFebuxostat + this compound 400 mg
Proportion of Patients Achieving sUA <5.0 mg/dL at Month 6 (Primary Endpoint) [4]46.8%56.6% (p=0.13)76.1% (p<0.0001)
Proportion of Patients with Complete Resolution of ≥1 Tophus by Month 12 [4]21.1%25.5% (Not Significant)30.3% (Not Significant)
Mean Percentage Reduction in Total Target Tophi Area at Month 12 [4]28.3%50.1% (p<0.05)52.9% (p<0.01)

Signaling Pathways and Experimental Workflows

Visual representations of the mechanism of action and clinical trial designs are provided below to facilitate a deeper understanding of this compound's role in combination therapy.

Mechanism_of_Action cluster_purine Purine Metabolism cluster_kidney Kidney Proximal Tubule Purines Purines Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine UricAcid_prod Uric Acid Xanthine->UricAcid_prod XO Xanthine Oxidase UricAcid_filt Filtered Uric Acid URAT1 URAT1 Transporter UricAcid_filt->URAT1 Reabsorption UricAcid_excret Excreted Uric Acid UricAcid_filt->UricAcid_excret UricAcid_reab Reabsorbed Uric Acid URAT1->UricAcid_reab XOI Xanthine Oxidase Inhibitor (e.g., Allopurinol, Febuxostat) XOI->XO Inhibits This compound This compound This compound->URAT1 Inhibits

Caption: Dual mechanism of action of this compound and a xanthine oxidase inhibitor.

CLEAR_Trial_Workflow cluster_screening Screening & Run-in cluster_randomization Randomization (1:1:1) cluster_treatment Treatment & Follow-up (12 Months) Screening Screening Visit (sUA ≥6.5 mg/dL) Run_in Stable Allopurinol Dose (≥300mg, or ≥200mg for moderate renal impairment) Screening->Run_in Gout_Prophylaxis Initiate Gout Flare Prophylaxis (Colchicine or NSAID) Run_in->Gout_Prophylaxis Randomize Randomization Gout_Prophylaxis->Randomize Arm_A Allopurinol + Placebo Randomize->Arm_A Arm_B Allopurinol + this compound 200mg Randomize->Arm_B Arm_C Allopurinol + this compound 400mg Randomize->Arm_C Treatment Once-daily oral administration Month6 Primary Endpoint Assessment: sUA <6.0 mg/dL Treatment->Month6 Month12 Secondary Endpoint Assessment: Gout flare rate, tophus resolution Month6->Month12

Caption: Simplified workflow of the CLEAR 1 and CLEAR 2 clinical trials.

Experimental Protocols

The following sections detail the methodologies of the key Phase III clinical trials evaluating this compound combination therapies.

CLEAR 1 and CLEAR 2 (NCT01510158 and NCT01493531)

These were two replicate, 12-month, multicenter, randomized, double-blind, placebo-controlled Phase III studies.[5][6][7]

  • Objective: To evaluate the efficacy and safety of this compound in combination with allopurinol in gout patients with an inadequate response to allopurinol monotherapy.[7]

  • Patient Population: Adult patients (18-85 years) with a diagnosis of gout who had been on a stable dose of allopurinol (≥300 mg/day, or ≥200 mg/day for those with moderate renal impairment) for at least 8 weeks.[6][8] Patients were required to have a screening sUA level ≥6.5 mg/dL and a history of at least two gout flares in the preceding 12 months.[6][7]

  • Intervention: Patients were randomized in a 1:1:1 ratio to receive one of the following treatments once daily for 12 months:

    • This compound 200 mg + allopurinol

    • This compound 400 mg + allopurinol

    • Placebo + allopurinol[6]

  • Concomitant Medication: All patients were required to receive gout flare prophylaxis with colchicine or a nonsteroidal anti-inflammatory drug (NSAID) for at least the first 5 months of the study.[8]

  • Primary Endpoint: The proportion of patients achieving a target sUA level of <6.0 mg/dL at month 6.[5][7]

  • Secondary Endpoints: Included the mean rate of gout flares requiring treatment from month 7 to 12, and the proportion of patients with complete resolution of at least one target tophus by month 12.[6][7]

  • Safety Assessments: Monitored through the reporting of adverse events and regular laboratory tests, with a particular focus on renal function.[5][7]

CRYSTAL (NCT01510769)

This was a 12-month, multicenter, multinational, randomized, double-blind, placebo-controlled Phase III study.[4]

  • Objective: To investigate the efficacy and safety of this compound in combination with febuxostat in patients with tophaceous gout.[4]

  • Patient Population: Adult patients (18-85 years) with a diagnosis of gout and at least one measurable tophus.[4][9] Patients were required to have a baseline sUA level of ≥8.0 mg/dL (if not on urate-lowering therapy) or ≥6.0 mg/dL (if on urate-lowering therapy).[4]

  • Intervention: All patients initially received febuxostat 80 mg daily for 3 weeks.[4] Those who still had sUA levels ≥5.0 mg/dL were then randomized in a 1:1:1 ratio to one of the following once-daily treatments for 12 months:

    • This compound 200 mg + febuxostat 80 mg

    • This compound 400 mg + febuxostat 80 mg

    • Placebo + febuxostat 80 mg[4]

  • Concomitant Medication: Gout flare prophylaxis with colchicine or an NSAID was administered to all patients for at least the first 5 months of the study.[4]

  • Primary Endpoint: The proportion of patients achieving a target sUA level of <5.0 mg/dL at month 6.[4]

  • Key Secondary Endpoint: The proportion of patients with complete resolution of at least one target tophus by month 12.[4]

  • Other Endpoints: Included the percentage change in the total area of all target tophi.[4]

  • Safety Assessments: Included the monitoring of adverse events and laboratory data, with a focus on renal safety.[4]

References

A Head-to-Head Comparison of Lesinurad and Other URAT1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Gout, a condition marked by elevated levels of uric acid in the blood (hyperuricemia), has spurred the development of various urate-lowering therapies. Among these, inhibitors of the urate transporter 1 (URAT1) have emerged as a significant class of drugs that target the renal reabsorption of uric acid. This guide provides a detailed, data-driven comparison of lesinurad and other prominent URAT1 inhibitors, including dotinurad, verinurad, arhalofenate, and the older agent, benzbromarone.

Mechanism of Action: Targeting Uric Acid Reabsorption

Uric acid homeostasis is primarily maintained by the kidneys, where URAT1, a transporter located in the apical membrane of proximal tubule cells, plays a pivotal role in reabsorbing uric acid from the glomerular filtrate back into the bloodstream.[1] URAT1 inhibitors block this transporter, thereby increasing the excretion of uric acid in the urine and lowering serum uric acid (sUA) levels.[1]

This compound is a selective uric acid reabsorption inhibitor (SURI) that targets URAT1.[1] It is often used in combination with a xanthine oxidase inhibitor (XOI), such as allopurinol or febuxostat, to provide a dual mechanism of action that both reduces uric acid production and increases its excretion.[1] Other URAT1 inhibitors share this fundamental mechanism but differ in their selectivity, potency, and clinical profiles.

URAT1_Inhibition_Pathway cluster_cell Proximal Tubule Epithelial Cell cluster_blood Bloodstream Uric Acid (Filtrate) Uric Acid (Filtrate) URAT1 URAT1 Transporter Uric Acid (Filtrate)->URAT1 Reabsorption Uric Acid (Intracellular) Uric Acid (Intracellular) URAT1->Uric Acid (Intracellular) Uric Acid (Reabsorbed) Uric Acid (Reabsorbed) Uric Acid (Intracellular)->Uric Acid (Reabsorbed) To Blood This compound This compound This compound->URAT1 Inhibition

Mechanism of URAT1 Inhibition by this compound.

Comparative Efficacy of URAT1 Inhibitors

The primary measure of efficacy for URAT1 inhibitors is their ability to reduce sUA levels, typically with a target of <6 mg/dL. The following tables summarize key efficacy data from clinical trials of this compound and other URAT1 inhibitors.

Table 1: Efficacy of this compound in Combination Therapy

TrialTreatment GroupNBaseline sUA (mg/dL)% Patients Achieving sUA <6 mg/dL at 6 Months
CLEAR 1 [2]This compound 200 mg + Allopurinol2016.9454.2%
Placebo + Allopurinol2016.9427.9%
CLEAR 2 [3]This compound 200 mg + Allopurinol2056.9055.6%
Placebo + Allopurinol2056.9023.4%
CRYSTAL [4]This compound 200 mg + Febuxostat106~9.056.6%
Placebo + Febuxostat107~9.046.8%
*P < 0.0001 vs. Placebo + Allopurinol
Target sUA <5.0 mg/dL at 6 months; P=0.13 vs Placebo + Febuxostat

Table 2: Efficacy of Other URAT1 Inhibitors

DrugTrialTreatment GroupN% Change in sUA from Baseline% Patients Achieving sUA ≤6.0 mg/dL
Dotinurad Phase 3[5]Dotinurad 2 mg102-45.9%Not Reported
Benzbromarone 50 mg99-43.8%Not Reported
Phase 3[6]Dotinurad 2 mg~147-55.5% at 12 weeks
Febuxostat 40 mg~148-50.5% at 12 weeks
Dotinurad 4 mg~147-73.6% at 24 weeks
Febuxostat 40 mg~148-38.1% at 24 weeks
Verinurad Phase 2 (Study 1)[7]Verinurad 10 mg~57-29.1%Not Reported
Verinurad 12.5 mg~57-34.4%Not Reported
Phase 2 (Study 2)[7]Verinurad 10 mg~51-51.7%Not Reported
Verinurad 12.5 mg~51-55.8%Not Reported
Arhalofenate Phase 2b[8]Arhalofenate 800 mg~68-16.5%Not Reported
Allopurinol 300 mg~68-28.8%Not Reported
Superiority of dotinurad 4 mg vs febuxostat 40 mg demonstrated

In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a measure of the in vitro potency of a drug. A lower IC50 value indicates greater potency.

Table 3: In Vitro Potency (IC50) of URAT1 Inhibitors

DrugIC50 (µM) for URAT1Reference
This compound3.53[9]
Benzbromarone0.22[10]
DotinuradNot Reported
VerinuradNot Reported
Probenecid>100[9]

Safety and Tolerability Profile

The safety profile is a critical factor in the selection of a URAT1 inhibitor. This compound, particularly at higher doses as a monotherapy, has been associated with renal adverse events.[11] This has led to its indication for use only in combination with an XOI.[12]

Table 4: Key Safety Findings for URAT1 Inhibitors

DrugCommon Adverse EventsSerious Adverse Events of Note
This compound Upper respiratory tract infection, nasopharyngitis, back pain, headache, gastroesophageal reflux disease.[13][14]Increased serum creatinine, renal-related adverse events (higher incidence with 400 mg dose and monotherapy), kidney stones.[15]
Dotinurad Incidence of adverse events and adverse drug reactions was comparable to benzbromarone and febuxostat in phase 3 trials.[5][6]No significant renal or hepatic safety signals reported in phase 3 trials.[5][6]
Verinurad Renal-related treatment-emergent adverse events were more common than with placebo in monotherapy trials.[7]Monotherapy is not recommended due to renal adverse events.[7]
Arhalofenate Well-tolerated with no meaningful differences in adverse events compared to placebo or allopurinol.No serious adverse events related to the drug were reported. No abnormal serum creatinine values >1.5-fold the baseline value were observed.[8]
Benzbromarone Not widely used in some countries due to the risk of serious hepatic impairment, including fulminant hepatitis.[16]Hepatotoxicity.[16]

Experimental Protocols

A key in vitro method for evaluating URAT1 inhibitors is the uric acid uptake assay using a cell line that overexpresses the human URAT1 transporter, such as HEK299 cells.

Protocol: URAT1 Inhibition Assay via Uric Acid Uptake

This protocol outlines a common method for assessing the inhibitory activity of a compound on URAT1-mediated uric acid transport.

URAT1_Inhibition_Assay_Workflow start Start: Culture URAT1-expressing HEK293 cells plate_cells Plate cells in 24-well plates (~2.5 x 10^5 cells/well) start->plate_cells pretreat Pre-treat cells with varying concentrations of test compound (e.g., this compound) for 30 min plate_cells->pretreat add_urate Incubate cells with radiolabeled ([14C]) uric acid for a defined period (e.g., 20 min) pretreat->add_urate wash Wash cells with ice-cold PBS to terminate uptake add_urate->wash lyse Lyse cells and measure intracellular radioactivity (scintillation counting) wash->lyse analyze Analyze data to determine IC50 value lyse->analyze end End analyze->end

Workflow for a URAT1 Inhibition Assay.

Materials:

  • HEK293 cells stably expressing human URAT1 (URAT1-HEK293)

  • HEK293 cells (for control)

  • Cell culture medium and supplements

  • 24-well cell culture plates

  • Krebs-Ringer buffer (or similar physiological buffer)

  • [14C]-labeled uric acid

  • Test compounds (e.g., this compound) and positive control (e.g., benzbromarone)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer

  • Scintillation counter and vials

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Culture: Culture URAT1-HEK293 and control HEK293 cells under standard conditions.

  • Cell Plating: Seed the cells into 24-well plates at a density that will result in approximately 80% confluency on the day of the assay (e.g., 2.5 x 10^5 cells/well).[17]

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • Pre-incubation: Remove the culture medium from the cells and wash them with the assay buffer. Then, add the assay buffer containing the various concentrations of the test compounds to the wells and incubate for a set period (e.g., 30 minutes) at 37°C.[17]

  • Uric Acid Uptake: Initiate the uptake reaction by adding the assay buffer containing a fixed concentration of [14C]-uric acid (e.g., 750 µM) to each well.[17] Incubate for a specific time (e.g., 20-30 minutes) at 37°C.[17]

  • Termination of Uptake: To stop the reaction, rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold PBS.[17]

  • Cell Lysis and Measurement: Lyse the cells and measure the amount of intracellular [14C]-uric acid using a scintillation counter.[17]

  • Data Analysis: Normalize the radioactivity counts to the protein concentration in each well. The amount of uric acid uptake in the control HEK293 cells can be subtracted to determine the specific URAT1-mediated uptake. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[17]

Logical Framework for Comparison

The selection of a URAT1 inhibitor for further research or clinical development involves a multi-faceted evaluation of its characteristics.

URAT1_Inhibitor_Comparison_Logic cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation cluster_decision Decision Making Potency In Vitro Potency (IC50) Efficacy Efficacy: - % sUA Reduction - % Patients at Target sUA Potency->Efficacy Selectivity Selectivity vs. Other Transporters (e.g., OAT1, OAT3) Safety Safety & Tolerability: - Adverse Event Profile - Renal & Hepatic Safety Selectivity->Safety Therapeutic_Potential Overall Therapeutic Potential Efficacy->Therapeutic_Potential Safety->Therapeutic_Potential PK_PD Pharmacokinetics & Pharmacodynamics PK_PD->Therapeutic_Potential

Logical Framework for Comparing URAT1 Inhibitors.

Conclusion

This compound, when used in combination with a xanthine oxidase inhibitor, is an effective treatment for hyperuricemia in patients with gout who have not reached their target sUA levels.[15] However, the landscape of URAT1 inhibitors is evolving, with newer agents like dotinurad showing promising efficacy and potentially improved safety profiles, particularly concerning renal events.[5][6] Arhalofenate presents a unique profile with both uricosuric and anti-inflammatory properties.[8] The choice of a URAT1 inhibitor for development or clinical use requires a careful consideration of its efficacy in lowering sUA, its in vitro potency, and, most importantly, its safety profile, especially concerning renal and hepatic function. Direct head-to-head clinical trials comparing the newer URAT1 inhibitors would be invaluable in further elucidating their relative merits.

References

Independent Validation of Lesinurad Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of lesinurad's performance with alternative therapies for hyperuricemia in gout, supported by published experimental data. It is intended for researchers, scientists, and drug development professionals to facilitate an independent validation of this compound's clinical profile.

Mechanism of Action

This compound is a selective uric acid reabsorption inhibitor (SURI).[1] It functions by inhibiting uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4), which are proteins in the kidneys responsible for the reabsorption of uric acid back into the bloodstream.[2][3][4][5][6] By blocking these transporters, this compound increases the excretion of uric acid in the urine, thereby lowering serum uric acid (sUA) levels.[2][4][5] Unlike older uricosurics like probenecid, this compound does not significantly inhibit organic anion transporters 1 (OAT1) or OAT3 at clinical concentrations, which may result in fewer drug-drug interactions.[7][8] this compound is indicated for use in combination with a xanthine oxidase inhibitor (XOI), such as allopurinol or febuxostat, for patients who have not achieved target sUA levels with an XOI alone.[4][5][9] This dual-mechanism approach simultaneously reduces the production (via XOI) and increases the excretion (via this compound) of uric acid.[10]

Uric Acid Transport Pathway and Drug Targets

The following diagram illustrates the key transporters involved in uric acid handling in the proximal tubule of the kidney and the targets of various urate-lowering therapies.

cluster_lumen Tubular Lumen (Urine) cluster_cell Proximal Tubule Cell cluster_blood Blood Urine Uric Acid URAT1 URAT1 Urine->URAT1 Reabsorption OAT4 OAT4 Urine->OAT4 Reabsorption GLUT9 GLUT9 URAT1->GLUT9 Intracellular Transport OAT4->GLUT9 Blood Uric Acid GLUT9->Blood Reabsorption OAT1_3 OAT1/OAT3 ABCG2 ABCG2 OAT1_3->ABCG2 ABCG2->Urine Secretion Blood->OAT1_3 Secretion This compound This compound This compound->URAT1 Inhibits This compound->OAT4 Inhibits Probenecid Probenecid Probenecid->URAT1 Inhibits Probenecid->OAT1_3 Inhibits

Caption: Renal uric acid transport and targets of uricosuric drugs.

Efficacy of this compound in Combination Therapy

The approval of this compound was primarily based on three Phase III, randomized, placebo-controlled trials: CLEAR 1, CLEAR 2, and CRYSTAL.[9] These studies evaluated this compound in combination with an XOI in patients with gout who did not achieve target sUA levels on XOI monotherapy.

Table 1: Proportion of Patients Achieving Target Serum Uric Acid (sUA) Levels at Month 6
StudyTreatment Group (Daily Dose)NBaseline sUA (mg/dL, mean ± SD)Patients Achieving sUA Target (%)p-value vs. XOI Alone
CLEAR 1 [11]This compound 200 mg + Allopurinol2016.94 ± 1.2754.2% (Target: <6.0 mg/dL)<0.0001
Placebo + Allopurinol2026.94 ± 1.2727.9% (Target: <6.0 mg/dL)-
CLEAR 2 [12]This compound 200 mg + Allopurinol2046.9 ± 1.255.4% (Target: <6.0 mg/dL)<0.0001
Placebo + Allopurinol2026.9 ± 1.223.3% (Target: <6.0 mg/dL)-
CRYSTAL [9]This compound 200 mg + Febuxostat108-56.6% (Target: <5.0 mg/dL)0.13 (Not Significant)
Placebo + Febuxostat109-46.8% (Target: <5.0 mg/dL)-

Comparative Efficacy of Alternative Gout Therapies

For context, the following tables summarize the efficacy of established monotherapies for gout.

Table 2: Efficacy of Xanthine Oxidase Inhibitors (XOIs)
StudyTreatment Group (Daily Dose)NPatients Achieving sUA <6.0 mg/dL (%)Notes
CONFIRMS Trial [13]Febuxostat 80 mg75767%Superior to Allopurinol (p < 0.001)
Febuxostat 40 mg75645%Non-inferior to Allopurinol
Allopurinol 300/200 mg75642%Dose adjusted for renal impairment
APEX Study [14]Febuxostat 120 mg26762%p < 0.001 vs. Allopurinol
Febuxostat 80 mg26953%p < 0.001 vs. Allopurinol
Allopurinol 300/100 mg26821%Dose adjusted for renal impairment
Table 3: Efficacy of Probenecid
StudyTreatment GroupNPatients Achieving sUA Target (<6.1 mg/dL) (%)Notes
Retrospective Study [15]Probenecid Monotherapy3033%For patients intolerant to allopurinol
Probenecid + Allopurinol2737%For patients with inadequate response to allopurinol

Safety and Tolerability Profile

The safety profile of this compound 200 mg in combination with an XOI was found to be comparable to XOI monotherapy in the pivotal trials, with the notable exception of an increased incidence of renal-related adverse events.[9]

Table 4: Key Adverse Events in this compound Phase III Trials (CLEAR 1 & 2 Pooled Data)
Adverse EventThis compound 200 mg + AllopurinolPlacebo + Allopurinol
Any Adverse Event Comparable to Placebo-
Serious Adverse Events 4.4% (CLEAR 2)[12]3.9% (CLEAR 2)[12]
Headache >2%[13]>2%
Influenza >2%[13]>2%
Gastroesophageal Reflux Disease (GERD) >2%[13]>2%
Renal-Related Adverse Events 5.9% (CLEAR 2)[12]4.9% (CLEAR 2)[12]
Serum Creatinine Elevation (≥1.5x baseline) 5.9% (CLEAR 2)[12]3.4% (CLEAR 2)[12]

Note: Specific percentages for some common adverse events were not detailed in the cited sources but were reported as occurring in >2% of patients.

A critical safety concern is the risk of renal failure, particularly when this compound is used as a monotherapy or at higher than the recommended dose.[8][16] For this reason, this compound is not approved for use as a standalone treatment.[4]

Table 5: Comparative Safety of Alternative Gout Therapies
DrugCommon Adverse EventsSerious Adverse Events
Allopurinol Skin rash, nausea, diarrheaSevere hypersensitivity reactions (e.g., SJS/TEN), liver toxicity, bone marrow suppression
Febuxostat Liver function abnormalities, nausea, arthralgia, rash[14][17]Increased risk of cardiovascular death (in patients with established cardiovascular disease), liver failure[14]
Probenecid Nausea, loss of appetite, dizziness, headacheAnemia, kidney stones, severe allergic reactions[18]

Experimental Protocols: Pivotal Phase III this compound Trials (CLEAR 1 & 2)

The methodologies for the CLEAR 1 and CLEAR 2 trials were largely identical, serving as replicate studies.[1]

  • Study Design: 12-month, multicenter, randomized, double-blind, placebo-controlled trials.[11][12]

  • Participants: Adult patients (18-85 years) with gout who were on a stable dose of allopurinol (≥300 mg/day, or ≥200 mg/day for those with moderate renal impairment) but still had a serum uric acid level ≥6.5 mg/dL.[11][12] Participants must also have experienced at least two gout flares in the preceding year.[11][12]

  • Intervention: Patients were randomized in a 1:1:1 ratio to receive this compound 200 mg, this compound 400 mg, or a placebo, once daily, in addition to their ongoing allopurinol therapy.[12] (Note: The 400 mg dose was not approved for clinical use).

  • Primary Endpoint: The proportion of patients achieving a target sUA level of <6.0 mg/dL at the 6-month mark.[11][12]

  • Key Secondary Endpoints:

    • The average rate of gout flares that required treatment from month 7 to month 12.[11][12]

    • The proportion of patients who showed complete resolution of at least one target tophus by month 12.[11][12]

  • Safety Assessments: Monitoring of treatment-emergent adverse events and regular laboratory tests, with a focus on renal function (serum creatinine).[11][12]

Clinical Trial Workflow

The diagram below outlines the general workflow for patients participating in the CLEAR 1 and CLEAR 2 clinical trials.

Screening Screening (sUA ≥6.5 mg/dL on Allopurinol) Randomization Randomization (1:1:1) Screening->Randomization GroupA This compound 200mg + Allopurinol Randomization->GroupA Arm 1 GroupB This compound 400mg + Allopurinol Randomization->GroupB Arm 2 GroupC Placebo + Allopurinol Randomization->GroupC Arm 3 Month6 Month 6 Primary Endpoint (sUA <6.0 mg/dL) GroupA->Month6 GroupB->Month6 GroupC->Month6 Month12 Month 12 Secondary Endpoints (Flares, Tophus Resolution) Month6->Month12 FollowUp End of Study / Follow-up Month12->FollowUp

Caption: Workflow of the CLEAR 1 & 2 Phase III clinical trials.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Lesinurad in a Research Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of any chemical compound is paramount. This document provides immediate, essential safety and logistical information for the handling of Lesinurad, a selective uric acid reabsorption inhibitor. The following procedural guidance is based on established safety protocols for potent pharmaceutical compounds.

Currently, a specific Occupational Exposure Limit (OEL) for this compound has not been established. In the absence of this data, a conservative approach is recommended, treating this compound as a potent compound and adhering to stringent safety measures to minimize any potential exposure.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is critical to ensure the safety of laboratory personnel. The following table summarizes the recommended PPE for various tasks involving this compound.

TaskRecommended Personal Protective Equipment (PPE)
Receiving and Unpacking - Nitrile gloves (double-gloving recommended)- Lab coat- Safety glasses with side shields
Weighing and Aliquoting (in a chemical fume hood or ventilated balance enclosure) - Nitrile gloves (double-gloving recommended)- Disposable gown with tight-fitting cuffs- Safety goggles- N95 respirator
General Handling and Solution Preparation (in a chemical fume hood) - Nitrile gloves (double-gloving recommended)- Lab coat or disposable gown- Safety goggles
Spill Cleanup - Nitrile gloves (double-gloving recommended)- Disposable gown- Safety goggles- N95 respirator
Waste Disposal - Nitrile gloves- Lab coat- Safety glasses with side shields

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is essential to maintain a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • The substance should be stored in a well-ventilated, designated area away from incompatible materials.

  • The storage area should be clearly labeled with the identity of the compound and any associated hazards.

2. Weighing and Aliquoting:

  • All weighing and aliquoting of solid this compound must be conducted in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of the powder.

  • Use dedicated spatulas and weighing papers.

  • Clean the balance and surrounding surfaces thoroughly after each use.

3. Solution Preparation:

  • Prepare solutions in a chemical fume hood.

  • Add the solid this compound to the solvent slowly to avoid splashing.

  • Ensure all containers are clearly labeled.

4. General Handling:

  • Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[1]

  • Avoid eating, drinking, or smoking in areas where this compound is handled.[1]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

1. Spill Response:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Assess: Determine the extent of the spill and the associated hazards.

  • Contain: For small spills, cover with an absorbent material for liquids or gently cover with a damp paper towel for solids to prevent dust from becoming airborne.

  • Clean-up: Wearing appropriate PPE, clean the spill area. For solid spills, gently sweep the material into a designated waste container.[1] For liquid spills, use absorbent pads.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: All spill cleanup materials should be disposed of as hazardous waste.

2. Personal Contact:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination. While discarded this compound is not considered a "hazardous waste" under the Resource Conservation and Recovery Act (RCRA), it should be managed responsibly.

  • Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled container.

  • Disposal Route: Dispose of all this compound waste through your institution's chemical waste program. Do not pour this compound solutions down the drain or dispose of solid waste in the regular trash.

Experimental Protocols

Detailed methodologies for specific experiments using this compound should be developed and reviewed by the institution's environmental health and safety department. These protocols should incorporate the safety and handling information provided in this document.

Visual Workflow for Spill Management

The following diagram illustrates the step-by-step workflow for managing a solid this compound spill in a laboratory setting.

Lesinurad_Spill_Workflow cluster_Initial_Response Initial Response cluster_Preparation Preparation cluster_Cleanup Cleanup Procedure cluster_Final_Steps Final Steps Spill Solid this compound Spill Occurs Alert Alert Personnel in the Area Spill->Alert Evacuate Evacuate Immediate Area Alert->Evacuate Assess Assess Spill Size and Risk Evacuate->Assess Don_PPE Don Appropriate PPE: - Double Nitrile Gloves - Gown - Goggles - N95 Respirator Assess->Don_PPE Cover Gently Cover with a Damp Paper Towel Don_PPE->Cover Sweep Carefully Sweep Solid into a Dustpan Cover->Sweep Transfer Transfer to a Labeled Hazardous Waste Container Sweep->Transfer Wipe Wipe Spill Area with a Wet Paper Towel Transfer->Wipe Decontaminate Decontaminate Area with Soap and Water Wipe->Decontaminate Dispose_Waste Dispose of all Contaminated Materials as Chemical Waste Decontaminate->Dispose_Waste Remove_PPE Remove PPE Carefully Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands Report Report the Incident Wash_Hands->Report

Caption: Workflow for the safe cleanup of a solid this compound spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.